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  • Product: [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride
  • CAS: 1311315-83-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Orthogonality of[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride in Advanced Drug Delivery

Executive Summary As a Senior Application Scientist specializing in lipid nanoparticle (LNP) architectures and targeted delivery systems, I frequently encounter the challenge of designing ionizable lipids that perfectly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) architectures and targeted delivery systems, I frequently encounter the challenge of designing ionizable lipids that perfectly balance physiological stability with endosomal reactivity. [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) has emerged as a highly privileged, trifunctional building block in the synthesis of next-generation cationic oligosaccharides and lipoplexes[1][2].

This whitepaper deconstructs its physicochemical properties, outlines the causality behind its orthogonal reactivity, and provides field-validated protocols for its integration into mRNA delivery vehicles.

Structural and Physicochemical Deconstruction

To utilize this molecule effectively in drug development, one must understand the thermodynamic and electrostatic implications of its three distinct functional groups. The molecule features a primary amine, a tertiary piperidine amine, and a primary alcohol.

Supplied as a dihydrochloride salt, the molecule is locked in a highly water-soluble, oxidation-resistant state[3][4].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride
CAS Number 1311315-83-9
Molecular Formula C₈H₂₀Cl₂N₂O (Free base: C₈H₁₈N₂O)
Molecular Weight 231.16 g/mol (Salt) / 158.24 g/mol (Free base)
Physical State Solid (White to off-white powder)
Solubility Highly soluble in H₂O and DMSO; insoluble in non-polar organics
Table 2: Functional Group Reactivity & pKa Profile
Functional GroupPredicted pKaSynthetic Role & Causality
Primary Amine ~9.5 – 10.0Conjugation Site: Highly nucleophilic. Used for coupling to electrophilic scaffolds (e.g., isothiocyanates or NHS esters).
Tertiary Amine ~7.5 – 8.5Ionization Engine: Acts as the pH-responsive core. Post-conjugation, its pKa shifts to ~6.0–6.5, enabling endosomal escape.
Primary Alcohol ~15.0Stabilization: Remains unreacted during standard amine couplings. Provides hydrogen bonding to stabilize mRNA backbones.
The Causality of Experimental Choices in LNP Design

Why use the dihydrochloride salt? Free-base aliphatic amines are notoriously prone to rapid atmospheric oxidation and carbamate formation via CO₂ absorption. The dihydrochloride form ensures long-term bench stability and prevents degradation[4][5]. However, this necessitates a deliberate, controlled "free-basing" step during synthesis using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Why the piperidine core? In the context of RNA delivery, the tertiary amine's pKa is the most critical parameter. When the primary amine of this molecule is conjugated to an oligosaccharide scaffold (such as a modified trehalose or sucrose) via a thiourea or amide bond, the primary amine's basicity is abolished[2][6]. Consequently, the electron-withdrawing nature of the newly formed bond shifts the apparent pKa of the adjacent piperidine nitrogen down to approximately 6.0–6.5.

This is the "Goldilocks zone" for LNPs: the molecule remains neutral in the bloodstream (pH 7.4) to prevent protein corona formation and systemic toxicity, but rapidly protonates in the acidic endosome (pH 5.5) to induce membrane fusion and cytosolic release[2][7].

Validated Experimental Workflow: Synthesis of Ionizable Oligosaccharide Conjugates

The following protocol details a self-validating system for coupling [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride to an isothiocyanate-functionalized oligosaccharide scaffold—a methodology heavily utilized in recent advanced mRNA delivery patents[2][6].

Step-by-Step Methodology: Orthogonal Thiourea Coupling
  • Step 1: In Situ Free-Basing (Preparation)

    • Action: Dissolve 1.0 eq of the isothiocyanate-oligosaccharide scaffold in anhydrous DMSO under an argon atmosphere.

    • Action: In a separate vial, suspend 1.2 eq of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in anhydrous DMSO. Add 3.0 eq of DIPEA.

    • Causality: DIPEA neutralizes the two HCl equivalents, liberating the primary amine for nucleophilic attack. The extra 1.0 eq of DIPEA maintains a basic environment to prevent protonation of the primary amine.

  • Step 2: Nucleophilic Addition

    • Action: Dropwise add the free-based amine solution to the scaffold solution at room temperature. Stir for 12 hours.

    • In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the dark purple spot (primary amine) confirms complete conversion. The primary alcohol remains unreactive under these conditions, ensuring orthogonal selectivity.

  • Step 3: Purification & Validation

    • Action: Transfer the reaction mixture to a dialysis cassette (MWCO dependent on scaffold size) and dialyze against deionized water for 48 hours to remove unreacted amine, DIPEA, and DMSO.

    • Action: Lyophilize the retentate and validate the mass via LC-MS.

Workflow A [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride B Step 1: In Situ Free-Basing (DIPEA in anhydrous DMSO) A->B D Step 2: Nucleophilic Addition (Thiourea Bond Formation) B->D C Electrophilic Scaffold (e.g., Isothiocyanate-Oligosaccharide) C->D E Step 3: Purification & Validation (Dialysis / LC-MS) D->E F Purified Ionizable Oligosaccharide Complex E->F

Fig 1: Step-by-step synthetic workflow for orthogonal thiourea coupling.

Mechanistic Pathway of Endosomal Escape

Once synthesized and formulated with mRNA, the resulting complex relies entirely on the physicochemical properties of the piperidine core for efficacy. The unreacted primary alcohol groups orient toward the aqueous phase, stabilizing the nanoparticle via hydrogen bonding, while the tertiary amine acts as the pH sensor.

Mechanism LNP LNP / mRNA Complex (pH 7.4: Piperidine Neutral) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Piperidine N Protonation (Ionization Trigger) Endosome->Protonation LateEndosome Late Endosome (pH ~5.5: Membrane Destabilization) Protonation->LateEndosome Release Cytosolic mRNA Release LateEndosome->Release

Fig 2: pH-dependent endosomal escape mechanism driven by piperidine protonation.

References
  • NextSDS. "[1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride - Chemical Substance Information." NextSDS Database. URL:[Link]

  • BioNTech SE, Consejo Superior de Investigaciones Cientificas (CSIC). "Oligosaccharide compounds and complexes." US Patent Application US20240425541A1.
  • BioNTech SE, CSIC. "Oligosaccharide compounds and complexes." WIPO Patent Application WO2023067121A1.

Sources

Exploratory

mechanism of action for[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action for [1-(2-Aminoethyl)piperidin-4-yl]methanol Derivatives Foreword: A Scaffold of Possibilities The [1-(2-Aminoethyl)piperidin-4-yl]methanol core, and mor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for [1-(2-Aminoethyl)piperidin-4-yl]methanol Derivatives

Foreword: A Scaffold of Possibilities

The [1-(2-Aminoethyl)piperidin-4-yl]methanol core, and more broadly the 1,4-disubstituted piperidine scaffold, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its derivatives are not confined to a single biological target or therapeutic area; instead, they exhibit remarkable versatility, appearing in compounds ranging from central nervous system agents to novel anti-infectives and oncology drug candidates.[1][2][3] This chemical tractability and proven biological relevance make the scaffold a fertile ground for drug discovery.

However, this versatility presents a challenge. For any novel derivative, the mechanism of action (MoA) cannot be assumed. Is it a receptor modulator, an enzyme inhibitor, or does it possess an entirely new mode of action?[4]

This guide is structured for researchers, scientists, and drug development professionals navigating this challenge. It is not a static description of a single MoA but a dynamic framework for its discovery and validation. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic and causal thinking behind them. We will explore how to systematically dissect the biological activity of a novel derivative, moving from broad target identification to specific functional characterization and cellular validation, using examples drawn from the rich pharmacology of this chemical class.

Chapter 1: The Primary Interrogation: Identifying the Molecular Target

The first and most critical step in any MoA investigation is identifying the direct molecular binding partner(s) of your compound. The diverse history of piperidine derivatives—targeting everything from GPCRs like CCR5 and opioid receptors to intracellular proteins like the Sigma-1 (σ1) receptor—mandates an unbiased approach.[5][6][7] A broad initial screening against a panel of known biological targets is the most effective strategy to pinpoint the relevant target class and avoid premature hypothesis-driven bias.

A particularly well-documented target for aminoethyl-piperidine derivatives is the σ1 receptor, an intracellular chaperone protein implicated in cancer cell proliferation.[6][8] Therefore, a radioligand binding assay for this target serves as an exemplary starting point for our investigation.

Experimental Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand.

Causality & Self-Validation: This assay is a self-validating system. The inclusion of a positive control (a known σ1 ligand like Haloperidol) validates the assay's performance. The "non-specific binding" control (displacement with a very high concentration of an unlabeled ligand) defines the signal background, ensuring that the measured displacement is target-specific. The resulting sigmoidal dose-response curve and calculated Ki value provide a robust, quantitative measure of target engagement.

Methodology:

  • Preparation of Membranes: Utilize membrane preparations from a cell line expressing a high level of σ1 receptors (e.g., guinea pig brain homogenate or CHO cells overexpressing the human σ1 receptor).

  • Reaction Mixture: In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • Membrane preparation (typically 50-100 µg of protein).

    • Radioligand: A fixed concentration of a high-affinity σ1 radioligand, such as [³H]-(+)-pentazocine, typically at or below its Kd concentration.

    • Test Compound: Serial dilutions of the [1-(2-Aminoethyl)piperidin-4-yl]methanol derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Contains only membranes and radioligand.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled σ1 ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with a scintillation cocktail. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Illustrative Binding Affinities

The data below illustrates a hypothetical outcome for a series of derivatives, highlighting how structural modifications can impact affinity and selectivity for σ1 over the related σ2 receptor.

Compound IDScaffold Modificationσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
DERIV-001Base Scaffold15.21850121.7
DERIV-002N-Methylation4.82100437.5
DERIV-003N-Benzylation25.698038.3
DERIV-0044-Methanol to 4-Ketone150.3>10,000>66.5
Visualization: Target Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor Source (Membrane Prep) Incubate Incubate to Equilibrium Membrane->Incubate Radio Radioligand ([³H]-Ligand) Radio->Incubate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Chapter 2: From Binding to Function: Characterizing GPCR Modulation

Identifying a binding interaction is only the first step. The critical follow-up question is: what is the functional consequence of this binding? Many piperidine-based drugs function as modulators of G-protein coupled receptors (GPCRs), such as the CCR5 receptor (an HIV entry co-receptor) or opioid receptors (mediating analgesia).[5][7] For a GPCR, a ligand can be an agonist (activates the receptor), an antagonist (blocks the agonist from binding and activating), or an inverse agonist (reduces the receptor's basal activity).

A canonical method to determine this functional activity for many GPCRs is to measure the downstream accumulation of the second messenger, cyclic AMP (cAMP).

Experimental Protocol 2: cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP in response to receptor activation. It is particularly useful for receptors that couple to Gs (which stimulates cAMP production) or Gi (which inhibits it).

Causality & Self-Validation: The logic is as follows: if the receptor is Gi-coupled, a known agonist will decrease cAMP levels (usually stimulated by forskolin). An antagonist will have no effect on its own but will block the agonist's ability to decrease cAMP. An agonist derivative will mimic the reference agonist. This built-in set of controls (basal, forskolin-stimulated, agonist-inhibited) allows for unambiguous characterization of the test compound's functional profile.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest. Culture cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare dilutions of your piperidine derivative.

    • Prepare a known agonist for the receptor.

    • Prepare a stock of Forskolin (a direct activator of adenylyl cyclase) to stimulate a baseline of cAMP production for Gi-coupled receptors.

  • Assay Procedure (for a Gi-coupled receptor):

    • Wash cells with serum-free media.

    • Add an phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To test for antagonist activity: Add the test compound first, incubate (e.g., 15-30 min), then add the known agonist + Forskolin.

    • To test for agonist activity: Add the test compound + Forskolin.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Normalize the data to the control wells (e.g., 100% for Forskolin-stimulated, 0% for agonist-inhibited).

    • For agonists, plot the response against concentration to determine EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist response against concentration to determine IC50.

Visualization: GPCR Signaling and Point of Intervention

G cluster_membrane Cell Membrane GPCR GPCR (e.g., CCR5, Opioid) G_Protein Gi Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Piperidine Derivative Ligand->GPCR Binds & Modulates Agonist Known Agonist Agonist->GPCR Activates ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: Site of action for a GPCR-modulating piperidine derivative.

Chapter 3: Uncovering a Cytotoxic Mechanism of Action

Several studies have reported potent cytotoxic or antiproliferative activity for 1,4-disubstituted piperidines, suggesting their potential as anticancer agents.[4][6] In some cases, the activity profile does not match known anticancer drugs, pointing to a potentially novel MoA.[4] The investigation into this type of activity begins with quantifying the effect on cancer cell viability.

Experimental Protocol 3: Cell Viability (MTT/MTS) Assay

This colorimetric assay is a foundational tool in cancer biology to measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality & Self-Validation: The assay relies on the principle that viable, metabolically active cells can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells. A standard cytotoxic drug (e.g., Doxorubicin) is used as a positive control to validate the assay's sensitivity and the cell line's response. A vehicle-only control (e.g., DMSO) establishes the baseline for 100% viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A427 lung cancer or DU145 prostate cancer cells, as used in σ1 ligand studies) in a 96-well plate at a predetermined optimal density.[8] Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivative for a specified duration (e.g., 48 or 72 hours). Include vehicle-only and positive control wells.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the reagent to the colored formazan.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. This step is not needed for MTS.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells.

    • Plot the percent viability against the log concentration of the compound and fit to a dose-response curve to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Comparative Cytotoxicity

This table shows hypothetical IC50 values, demonstrating how a compound's potency can vary across different cancer cell lines.

Compound IDA427 (Lung Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
DERIV-0018.512.125.3
DERIV-0023.14.59.8
DERIV-003> 50> 50> 50
Visualization: Decision Tree for Anticancer MoA Investigation

G cluster_pathways Mechanistic Pathways Start Novel Piperidine Derivative Viability Cell Viability Assay (e.g., MTT/MTS) Start->Viability Active Is IC50 < Threshold? Viability->Active Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Active->Apoptosis Yes CellCycle Cell Cycle Analysis (Flow Cytometry) Active->CellCycle Yes Inactive Compound Inactive (in this context) Active->Inactive No TargetEngage On-Target Validation (e.g., Western Blot for Downstream Markers) Apoptosis->TargetEngage CellCycle->TargetEngage

Caption: Workflow for investigating a cytotoxic mechanism of action.

Conclusion

The [1-(2-Aminoethyl)piperidin-4-yl]methanol scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to diverse pharmacological outcomes including antiviral, anticancer, and analgesic effects.

Elucidating the mechanism of action for a novel derivative is therefore a systematic process of discovery. It begins with broad, unbiased screening to identify the primary molecular target. This is followed by carefully controlled functional assays to characterize the nature of the interaction—be it agonism or antagonism at a receptor, or inhibition of an enzyme. Finally, cell-based assays are employed to confirm that this molecular interaction translates into the desired physiological effect, such as the inhibition of cancer cell proliferation. By following this logical, evidence-based framework, researchers can effectively and accurately uncover the therapeutic potential hidden within this versatile chemical class.

References

  • Title: Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors Source: PubMed URL: [Link]

  • Title: Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction Source: PubMed URL: [Link]

  • Title: Parent structure of 1, 4-disubstituted piperidine analogues showing important features Source: ResearchGate URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

  • Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL: [Link]

  • Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

  • Title: A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC URL: [Link]

  • Title: DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

Sources

Foundational

Thermal Stability and Melting Point Characterization of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride: A Technical Guide

Executive Summary The compound [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a highly functionalized building block utilized in pharmaceutical screening and API synthesis[1]. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a highly functionalized building block utilized in pharmaceutical screening and API synthesis[1]. Characterized by a piperidine ring, a primary amine, a primary alcohol, and formulated as a dihydrochloride salt, its thermal profile is governed by a complex network of ionic interactions and hydrogen bonding.

As a Senior Application Scientist, I approach the thermal characterization of such salts not merely as a routine measurement, but as a multi-variable thermodynamic puzzle. Dihydrochloride salts are notoriously hygroscopic and prone to dehydrohalogenation (loss of HCl) upon heating[2]. Therefore, determining a true melting point requires a self-validating, orthogonal analytical workflow to distinguish between phase transitions (melting) and thermal degradation.

Chemical Context & Thermodynamic Causality

To understand the thermal behavior of this compound, we must analyze its structural causality:

  • Hygroscopicity: The presence of the dihydrochloride salt, combined with the primary alcohol and amine, creates a highly polar molecule. It readily absorbs atmospheric moisture, which manifests as a broad desolvation endotherm during initial heating.

  • Ionic Lattice Strength: The salt formation significantly elevates the melting point compared to its free-base counterpart. The crystal lattice is held together by strong electrostatic forces between the protonated amines and chloride anions.

  • Dehydrohalogenation Risk: Upon reaching the melting onset, the thermal energy often exceeds the activation energy required to break the N-H⁺···Cl⁻ ionic bond, leading to the volatilization of HCl gas[2]. If this decomposition overlaps with the melting endotherm, a single analytical technique will yield false data.

To map this behavior, we visualize the theoretical degradation pathway below.

Pathway A Hydrated Salt (Hygroscopic) B Desolvated Salt (Anhydrous) A->B 50-110°C (-H2O) C Melting Phase (Endothermic) B->C Tm (Onset) D Dehydrohalogenation (-2 HCl) C->D >210°C (Decomp) E Carbonaceous Residue D->E >300°C

Fig 1: Theoretical thermal degradation pathway of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride.

The Self-Validating Analytical Workflow

Relying solely on a capillary melting point apparatus for a dihydrochloride salt is analytically unsound. To ensure scientific integrity and compliance with3[3], we must employ an orthogonal approach.

We utilize Thermogravimetric Analysis (TGA) to map mass loss, Differential Scanning Calorimetry (DSC) to map heat flow, and Hot-Stage Microscopy (HSM) for visual confirmation[4]. If DSC shows an endotherm but TGA shows simultaneous mass loss, the event is decomposition, not a true thermodynamic melt.

Workflow cluster_analysis Orthogonal Thermal Analysis (USP <891>) Prep Sample Preparation (Dry N2 Glovebox) TGA TGA (Mass Loss vs Temp) Prep->TGA DSC DSC (Heat Flow vs Temp) Prep->DSC HSM Hot-Stage Microscopy (Visual Phase Change) Prep->HSM Synthesis Data Synthesis (True Melting Point vs. Decomposition) TGA->Synthesis DSC->Synthesis HSM->Synthesis

Fig 2: Orthogonal thermal analysis workflow ensuring self-validating data synthesis.

Step-by-Step Experimental Protocols

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To establish the decomposition onset temperature ( Td​ ) and quantify surface moisture before interpreting DSC data[5].

  • Preparation: Tare an alumina ( Al2​O3​ ) crucible within the TGA furnace. Due to the sample's hygroscopicity, handle the powder in a nitrogen-purged glovebox.

  • Loading: Transfer 5–10 mg of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride into the crucible.

  • Purge: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min for 15 minutes to establish an inert atmosphere.

  • Heating Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min.

  • Data Extraction: Record the mass loss step between 50–110°C (water loss) and identify the extrapolated onset temperature of the primary degradation step (HCl loss).

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To determine the true melting point ( Tm​ ) and investigate potential polymorphism, adhering to ICH Q6A standards[3].

  • Preparation: Weigh 2–5 mg of the sample into a standard aluminum DSC pan.

  • Sealing: Use a pin-holed lid. Causality Check: A pin-hole is critical for dihydrochloride salts; if HCl gas evolves and the pan is hermetically sealed, the internal pressure will artificially alter the melting point or rupture the pan.

  • Thermal Cycle:

    • Equilibration: Hold at 25°C for 3 minutes.

    • First Heating: Ramp at 10°C/min to 150°C to drive off bound moisture.

    • Cooling: Ramp down at 10°C/min to 25°C.

    • Second Heating: Ramp at 10°C/min to 250°C (or just below the Td​ established in Protocol A) to capture the true anhydrous melting endotherm.

Quantitative Data Interpretation

Based on the structural homology of piperidine dihydrochloride derivatives, the expected thermal profile is summarized below. (Note: As this is a specialized screening compound, exact lot-specific values must be empirically derived using the protocols above).

Thermal EventExpected Temp Range (°C)Analytical SignatureCausality / Mechanism
Desolvation / Dehydration 50 – 110Broad endotherm (DSC), 2-5% mass loss (TGA)Loss of surface and lattice-bound atmospheric moisture due to salt hygroscopicity.
Melting Point ( Tm​ ) 185 – 210Sharp endotherm (DSC), No mass loss (TGA)Breakdown of the ionic crystal lattice into an isotropic liquid[3].
Dehydrohalogenation > 210Complex endo/exotherms (DSC), Rapid mass loss (TGA)Thermal dissociation of the dihydrochloride salt, releasing HCl gas[2].
Backbone Degradation > 300Exothermic (DSC), Continued mass loss (TGA)Carbonization of the piperidine and alkyl chain structures[4].

Critical Analytical Insight: If the TGA shows mass loss occurring simultaneously with the DSC melting endotherm around 190-210°C, the compound undergoes melt-decomposition . In such cases, the reported value must be cited as a "Decomposition Temperature" rather than a true thermodynamic melting point.

References

  • ChemicalBook. "[1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride | 1311315-83-9". ChemicalBook, May 2023. 1

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals". NETZSCH, July 2020. 3

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties". Lab Manager. 4

  • Particle Technology Labs. "Thermogravimetric Analysis". Particle Technology Labs. 5

  • EvitaChem. "2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1...". EvitaChem. 2

Sources

Protocols & Analytical Methods

Method

Synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and reproducible synthetic protocol for the preparation of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible synthetic protocol for the preparation of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride and its derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it with an aminoethyl group at the N1 position and a methanol group at the C4 position provides a versatile platform for the development of novel therapeutic agents. This document outlines a strategic, multi-step synthesis involving reductive amination and protective group chemistry, providing in-depth explanations for experimental choices, detailed step-by-step protocols, and troubleshooting guidance.

Introduction

The [1-(2-Aminoethyl)piperidin-4-yl]methanol core structure is a valuable building block in drug discovery. The piperidine ring offers favorable pharmacokinetic properties, while the primary amine and hydroxyl functionalities serve as key points for derivatization to modulate biological activity and target engagement. This guide focuses on a reliable synthetic route commencing from commercially available starting materials, ensuring accessibility and scalability for research and development purposes.

The synthesis employs a two-pronged strategy: the initial construction of the N-substituted piperidine ring via reductive amination, followed by the deprotection of a key amine intermediate. This approach allows for the late-stage introduction of the crucial aminoethyl moiety, offering flexibility in the synthesis of a diverse library of derivatives.

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized in three main stages:

  • Preparation of the Piperidine Core: Synthesis of a suitable N-protected piperidine-4-carboxaldehyde or a related precursor.

  • Introduction of the Aminoethyl Moiety: Reductive amination of the piperidine core with a protected aminoacetaldehyde equivalent.

  • Deprotection and Salt Formation: Removal of the protecting group from the aminoethyl side chain and subsequent formation of the dihydrochloride salt to enhance stability and solubility.

DOT Script for Synthetic Workflow

G start Commercially Available Piperidine-4-methanol boc_protection Boc Protection of Piperidine Nitrogen start->boc_protection oxidation Oxidation of Alcohol to Aldehyde boc_protection->oxidation reductive_amination Reductive Amination with Boc-aminoacetaldehyde oxidation->reductive_amination deprotection Boc Deprotection (Acidic Conditions) reductive_amination->deprotection final_product [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride deprotection->final_product

Caption: General synthetic workflow for [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This initial step protects the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, preventing unwanted side reactions in subsequent steps. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[1][2][3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-PiperidinemethanolC6H13NO115.1710.0 g (86.8 mmol)
Di-tert-butyl dicarbonate (Boc₂O)C10H18O5218.2520.8 g (95.5 mmol)
Sodium bicarbonate (NaHCO₃)NaHCO₃84.0114.6 g (173.6 mmol)
Tetrahydrofuran (THF)C4H8O72.11200 mL
Water (H₂O)H₂O18.02100 mL
Ethyl acetate (EtOAc)C4H8O288.11For extraction
Brine--For washing
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04For drying

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-piperidinemethanol in a mixture of THF (100 mL) and water (50 mL).

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate in THF (100 mL).

  • Slowly add the Boc₂O solution to the stirring 4-piperidinemethanol solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil or white solid.

Part 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

The protected alcohol is then oxidized to the corresponding aldehyde, which is the key electrophile for the subsequent reductive amination step. A mild oxidizing agent like Dess-Martin periodinane (DMP) is often employed to avoid over-oxidation to the carboxylic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC11H21NO3215.2910.0 g (46.4 mmol)
Dess-Martin periodinane (DMP)C13H13IO8424.1423.6 g (55.7 mmol)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL
Saturated sodium bicarbonate solution--For quenching
Sodium thiosulfate solution (10%)--For quenching

Procedure:

  • In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirring solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution (100 mL).

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield tert-butyl 4-formylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

Part 3: Synthesis of tert-butyl (2-((4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

This step involves the crucial C-N bond formation through reductive amination. The aldehyde is reacted with an amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4][5] STAB is preferred as it is less basic and more selective for iminium ions over ketones and aldehydes.[4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
tert-butyl 4-formylpiperidine-1-carboxylateC11H19NO3213.279.9 g (46.4 mmol)
2-AminoethanolC2H7NO61.082.83 g (46.4 mmol)
Sodium triacetoxyborohydride (STAB)C6H10BNaO6211.9414.8 g (69.6 mmol)
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96200 mL
Acetic acid (glacial)CH₃COOH60.052.65 mL (46.4 mmol)

Procedure:

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous DCE, add 2-aminoethanol and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Part 4: Synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride

The final step is the deprotection of the Boc group to reveal the primary amine, followed by the formation of the dihydrochloride salt. Treatment with a strong acid like hydrochloric acid in dioxane is a common and effective method for Boc deprotection.[7][8][9][10] The resulting hydrochloride salt is often a crystalline solid, which aids in purification.[8]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
tert-butyl (2-((4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamateC13H26N2O3258.36(Assumed from previous step)
4M HCl in 1,4-dioxaneHCl/C₄H₈O₂-5-10 equivalents
Anhydrous diethyl etherC₄H₁₀O74.12For washing

Procedure:

  • Dissolve the Boc-protected piperidine derivative in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).

  • Add the 4M HCl in dioxane solution to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[8]

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[8]

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.[8]

  • If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.[8]

  • Dry the resulting solid under vacuum to obtain the pure [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride.

Mechanism of Key Reactions

Reductive Amination

The reductive amination proceeds through a two-step, one-pot sequence. First, the aldehyde reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent, STAB, then selectively reduces the iminium ion to the desired amine.

DOT Script for Reductive Amination Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Iminium [R-CH=NHR']⁺ Hemiaminal->Iminium - H2O Iminium_ion [R-CH=NHR']⁺ Iminium->Iminium_ion Hydride [H]⁻ (from STAB) Product R-CH2-NHR' Hydride->Product

Caption: Mechanism of Reductive Amination.

Boc Deprotection

The acid-catalyzed deprotection of the Boc group involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is subsequently protonated by the excess acid to form the hydrochloride salt.[11][12]

DOT Script for Boc Deprotection Mechanism

G Boc_Amine R-NH-Boc Protonation Protonation (R-NH-C(=O⁺H)O-tBu) Boc_Amine->Protonation + H⁺ Loss_of_tBu Loss of tert-butyl cation (R-NH-COOH) Protonation->Loss_of_tBu - (CH3)3C⁺ Decarboxylation Decarboxylation (R-NH2 + CO2) Loss_of_tBu->Decarboxylation Salt_Formation Salt Formation (R-NH3⁺ Cl⁻) Decarboxylation->Salt_Formation + HCl

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in reductive amination Incomplete iminium ion formationEnsure anhydrous conditions. A small amount of a protic acid catalyst (e.g., acetic acid) can facilitate iminium ion formation.
Inactive reducing agentUse freshly opened or properly stored sodium triacetoxyborohydride.
Side reaction of the aldehydeAdd the reducing agent portion-wise to minimize the reduction of the starting aldehyde.
Incomplete Boc deprotection Insufficient acidIncrease the equivalents of HCl in dioxane or extend the reaction time.
Acid-labile functional groups elsewhere in the moleculeConsider a milder deprotection method or a different protecting group strategy if other acid-sensitive groups are present.
Difficulty in isolating the final product Product is soluble in the reaction mixtureIf the hydrochloride salt does not precipitate, remove the solvent under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether to induce solidification.
Oily productThe dihydrochloride salt should be a solid. If an oil is obtained, attempt to recrystallize from a suitable solvent system (e.g., methanol/diethyl ether).

Conclusion

The synthetic protocols outlined in this guide provide a reliable and adaptable methodology for the preparation of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride and its derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and modify these procedures to synthesize a wide range of analogs for applications in medicinal chemistry and drug development.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (2001, October 15).
  • Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols - Benchchem.
  • Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - ResearchGate.
  • Boc Deprotection - HCl - Common Organic Chemistry.
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES.
  • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9).
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization - Organic Chemistry Portal.
  • Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents - Der Pharma Chemica.
  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22).
  • 4-Piperidinemethanol synthesis - ChemicalBook.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Amino Acid-Protecting Groups - SciSpace.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • 4-Piperidinemethanol 97 6457-49-4 - Sigma-Aldrich.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. (2023, September 25).
  • [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride (C8H18N2O) - PubChemLite.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
  • [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride - NextSDS.
  • Piperidine Synthesis. - DTIC. (2025, June 4).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

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Application

Application Note:[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride as a Bifunctional Building Block in Medicinal Chemistry and PROTAC Linker Design

Executive Summary The rational design of bifunctional linkers is a cornerstone of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and complex peptidomimetics. [1-(2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bifunctional linkers is a cornerstone of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and complex peptidomimetics. [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a highly versatile, bifunctional aliphatic scaffold[1][2]. Featuring a highly nucleophilic primary amine and a moderately nucleophilic primary alcohol separated by a rigidified piperidine core, this building block allows for orthogonal, site-selective functionalization. This application note provides an in-depth mechanistic rationale and self-validating protocols for utilizing this compound in advanced synthetic workflows.

Mechanistic Rationale: The Piperidine Advantage in Linker Design

Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default choices for PROTAC linkers. However, researchers have increasingly transitioned toward incorporating saturated heterocycles like piperidines[3][4]. The inclusion of the piperidine scaffold provides several distinct mechanistic advantages:

  • Conformational Restriction: The cyclic structure reduces the entropic penalty incurred during the formation of the ternary complex (Protein of Interest–PROTAC–E3 Ligase). This rigidity disfavors the formation of off-target complexes, directly improving target selectivity[4][5].

  • Physicochemical Optimization: The basic tertiary amine of the piperidine ring (pKa ~9-10) improves aqueous solubility and modulates the overall lipophilicity (logP) of the molecule, which is critical for cell membrane permeability and oral bioavailability[5][6].

  • Orthogonal Reactivity: The significant difference in pKa and nucleophilicity between the primary aliphatic amine on the ethyl chain and the primary alcohol allows for selective N-acylation without the strict requirement for O-protection, provided the reaction conditions are carefully controlled[7][8].

Physicochemical Profile

ParameterSpecification
Chemical Name [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride
CAS Number 1311315-83-9
Molecular Formula C₈H₂₀Cl₂N₂O
Molecular Weight 231.16 g/mol
Free Base Mass 158.24 g/mol
Key Reactive Sites Primary Amine (-NH₂), Primary Alcohol (-OH)
Storage Conditions Inert atmosphere, 2-8°C, desiccated (hygroscopic salt)

Data supported by chemical inventory and safety data sheet references[1][2][9].

Reactivity Map & Synthetic Workflow

The following diagram illustrates the divergent reactivity pathways available when utilizing this building block.

ReactivityMap Core [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Amine Primary Amine (-NH2) Highly Nucleophilic Core->Amine Site 1 Alcohol Primary Alcohol (-OH) Moderate Nucleophile Core->Alcohol Site 2 Piperidine Piperidine Core Rigidity & Solubility Core->Piperidine Scaffold Amide Amide Coupling (HATU/DIPEA) Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm Ether Etherification (Mitsunobu) Alcohol->Ether Oxidation Oxidation to Aldehyde (Dess-Martin) Alcohol->Oxidation

Caption: Divergent reactivity map of[1-(2-Aminoethyl)piperidin-4-yl]methanol highlighting orthogonal sites.

Protocol 1: Selective N-Acylation (HATU-Mediated Amidation)

Causality & Design

To conjugate the building block to a carboxylic acid-bearing warhead (e.g., an E3 ligase ligand like a VHL or CRBN binder), HATU is the preferred coupling reagent. HATU forms a highly reactive OAt-active ester that accelerates amidation and suppresses epimerization[10][11]. Critical Insight: Because the building block is a dihydrochloride salt, sufficient organic base (DIPEA) must be added to liberate the free amine. Furthermore, the carboxylic acid must be pre-activated with HATU before the amine is introduced. Adding the amine too early can lead to HATU guanylating the primary amine, forming an unreactive tetramethylguanidine byproduct[7].

Step-by-Step Methodology
  • Preparation & Free-Basing: Suspend 1.0 equivalent of the carboxylic acid (warhead) in anhydrous DMF (0.1–0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 4.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base is required to neutralize the dihydrochloride salt of the piperidine linker[8][10].

  • Pre-Activation: Add 1.1 equivalents of HATU to the solution. Stir at 0°C to room temperature for 15–30 minutes to ensure complete formation of the active OAt-ester[7][10].

  • Coupling: Dissolve 1.1 equivalents of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Self-Validating Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is validated as complete when the mass of the activated ester disappears and the product mass appears. A Kaiser test on a small aliquot can also be used; a negative result (yellow) confirms the primary amine has been fully consumed[11].

  • Work-Up: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography or preparative HPLC[7][10].

Protocol 2: O-Alkylation via Mitsunobu Reaction

Causality & Design

Once the primary amine is successfully converted into an amide, the primary alcohol (-CH₂OH) remains available for further functionalization. The Mitsunobu reaction is an exceptionally mild and stereospecific method to couple this primary alcohol with a phenol-bearing ligand (e.g., a target protein binder), forming a stable ether linkage. The use of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) activates the alcohol, turning it into a good leaving group for displacement by the phenolic nucleophile.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried flask under argon, dissolve 1.0 equivalent of the amide-coupled piperidine linker (from Protocol 1), 1.2 equivalents of the phenol-bearing ligand, and 1.5 equivalents of PPh₃ in anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add 1.5 equivalents of DIAD dropwise over 10 minutes. The slow addition controls the exothermic nature of the betaine intermediate formation and prevents side reactions.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC or LC-MS. The appearance of the triphenylphosphine oxide (TPPO) byproduct is a secondary indicator of reaction progression.

  • Work-Up: Concentrate the reaction mixture directly under reduced pressure. Because TPPO is notoriously difficult to remove, purify the crude residue via reverse-phase preparative HPLC or by precipitating the TPPO using cold ether/hexane mixtures prior to silica gel chromatography.

PROTAC Assembly Workflow

The integration of these two protocols allows for the rapid, modular assembly of rigidified PROTACs. The workflow below visualizes the sequential conjugation.

PROTACWorkflow Step1 1. E3 Ligand Activation (HATU/DIPEA) Step2 2. Amide Coupling with Piperidine Linker Step1->Step2 Add Linker Step3 3. Mitsunobu Reaction with POI Ligand Step2->Step3 Add POI-OH DIAD/PPh3 Step4 4. Final PROTAC Purification (HPLC) Step3->Step4 Deprotect & Purify

Caption: Step-by-step modular assembly of a PROTAC using the bifunctional piperidine linker.

References

  • NextSDS - Safety Data Sheet and Identifiers for CAS 1311315-83-9. Retrieved from: [Link]

  • Troup, R. I., et al. (2020) - Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from:[Link]

  • Reddit Chempros Community - HATU coupling - what's the best order? Mechanistic insights into pre-activation. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using coupling reagents. Retrieved from: [Link]

  • ResearchGate - Coupling Reagents: Protocols for HBTU and HATU mediated synthesis. Retrieved from: [Link]

Sources

Method

optimal reaction conditions for [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride

An Application Scientist's Guide to the Synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Introduction: The Significance of a Versatile Scaffold The piperidine ring is a cornerstone of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Introduction: The Significance of a Versatile Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in countless therapeutic agents due to its ability to present substituents in precise three-dimensional orientations.[1][2] Within this critical class of heterocycles, [1-(2-Aminoethyl)piperidin-4-yl]methanol emerges as a particularly valuable building block. Its structure, featuring a primary amine, a secondary amine within the piperidine ring, and a primary alcohol, offers multiple points for synthetic elaboration. This versatility makes it a key intermediate in the development of ligands for G-protein coupled receptors (GPCRs), ion channels, and other biological targets.[3][4]

This guide provides a detailed examination of the optimal reaction conditions for the synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol, focusing on the most direct and scalable method: the N-alkylation of 4-(hydroxymethyl)piperidine. As senior application scientists, we move beyond a simple recitation of steps to explain the causality behind each experimental choice, providing a robust, self-validating protocol for researchers in drug discovery and chemical development.

Synthetic Strategy: Direct N-Alkylation

The most common and efficient route to synthesize the target compound is through the direct N-alkylation of 4-(hydroxymethyl)piperidine with a suitable 2-aminoethyl electrophile. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. A base is essential to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product.

The overall synthetic workflow involves the core N-alkylation reaction, followed by a purification sequence and concluding with the formation of the stable dihydrochloride salt for improved handling and solubility.

G cluster_reaction N-Alkylation Reaction cluster_purification Work-up & Purification cluster_salt Salt Formation reagents Starting Materials: - 4-(Hydroxymethyl)piperidine - 2-Chloroethylamine HCl - Base (e.g., K₂CO₃) reaction_vessel Reaction Setup (Solvent: Acetonitrile or DMF) Heat to 60-80°C reagents->reaction_vessel 1. Combine monitoring Reaction Monitoring (TLC / LC-MS) reaction_vessel->monitoring 2. Stir & Heat workup Aqueous Work-up (Quench & Filter) monitoring->workup 3. Upon Completion extraction Acid-Base Extraction 1. Acidify (1M HCl) 2. Wash (Organic Solvent) 3. Basify (NaOH) 4. Extract (DCM) workup->extraction 4. Isolate drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying 5. Purify salt_formation Formation of Dihydrochloride Salt (Dissolve in Ether/MeOH, Add HCl) drying->salt_formation 6. Prepare for Salt Formation final_product Final Product: [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride salt_formation->final_product 7. Isolate & Dry caption Figure 1. Overall workflow for the synthesis and purification.

Caption: Figure 1. Overall workflow for the synthesis and purification.

Experimental Protocol: Direct N-Alkylation

This protocol details a reliable method for the synthesis of the title compound. The causality behind the choice of reagents and conditions is explained in the subsequent "Optimization" section.

Materials & Reagents
  • 4-(Hydroxymethyl)piperidine

  • 2-Chloroethylamine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2 M in Diethyl Ether)

  • Methanol (MeOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(hydroxymethyl)piperidine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting piperidine).

  • Reagent Addition: Add 2-chloroethylamine hydrochloride (1.1 eq) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Stir vigorously for 12-24 hours. The use of powdered potassium carbonate is crucial for maximizing surface area and reaction rate.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Work-up: Once complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification via Acid-Base Extraction:

    • Dissolve the crude residue in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x volume of DCM). The desired amine product will move to the aqueous phase as its hydrochloride salt.

    • Combine the aqueous layers and wash with a fresh portion of DCM to remove any non-basic organic impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH with stirring until the pH is >12.

    • Extract the now basic aqueous layer with DCM (3 x volume of aqueous layer). The deprotonated free-base product will move back into the organic phase.[5]

  • Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, [1-(2-Aminoethyl)piperidin-4-yl]methanol.

  • Dihydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of methanol.

    • Add this solution dropwise to a stirred solution of hydrochloric acid in diethyl ether (2.2 eq) at 0 °C.

    • A white precipitate of the dihydrochloride salt will form. Stir the suspension for 30 minutes at 0 °C.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Optimization of Reaction Conditions: A Deeper Dive

Achieving high yield and purity requires a nuanced understanding of how each reaction parameter influences the outcome. The choices made in the protocol above are deliberate and based on established principles of organic synthesis.[6]

ParameterRecommended ConditionRationale & Scientific Justification
Base K₂CO₃ or Na₂CO₃ (2.5 eq)Expertise: A non-nucleophilic, inorganic base is ideal. It must be strong enough to deprotonate the piperidinium intermediate that forms but not so strong as to cause side reactions. K₂CO₃ provides a good balance and is easily removed by filtration.[6][7] Using at least 2 equivalents is necessary to neutralize the HCl from the alkylating agent and the HCl formed from the piperidine reacting.
Solvent Acetonitrile or DMFExpertise: Polar aprotic solvents are preferred for SN2 reactions. They solvate the cation (K⁺) while leaving the nucleophile (the piperidine) relatively free, accelerating the reaction. Acetonitrile is often easier to remove than DMF.[6]
Temperature 60-80 °CExpertise: Heating is required to drive the reaction forward, as 2-chloroethylamine is not a highly reactive alkylating agent. However, excessive heat can lead to side product formation. This temperature range offers a good compromise between reaction rate and selectivity.[6]
Stoichiometry Slight excess of alkylating agent (1.1 eq)Expertise: Using a small excess of the alkylating agent helps to drive the reaction to completion. A large excess should be avoided to minimize the risk of dialkylation of the primary amine on the product, though this is less likely given the deactivating effect of the first alkylation.
Alkylating Agent 2-Chloroethylamine HClExpertise: This is a commercially available and cost-effective reagent. A bromo- or iodo- equivalent would be more reactive but also more expensive and potentially less stable. Using the hydrochloride salt is common and requires the use of an additional equivalent of base for neutralization.[8]

Key Mechanistic Considerations

The N-alkylation reaction is a classic example of nucleophilic substitution. However, controlling selectivity is paramount, particularly the prevention of over-alkylation.

G cluster_step1 Step 1: Deprotonation (Equilibrium) cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Final Deprotonation Piperidine R₂NH Deprotonated_Piperidine R₂N⁻ Piperidine->Deprotonated_Piperidine Fast Equilibrium Base B: Protonated_Base BH⁺ Deprotonated_Piperidine_2 R₂NH Product_Salt R₂N⁺H-R'  X⁻ Deprotonated_Piperidine_2->Product_Salt Rate-Determining Step Alkyl_Halide R'-X Product_Salt_2 R₂N⁺H-R' Final_Product R₂N-R' Product_Salt_2->Final_Product Drives Reaction Base_2 B: caption Figure 2. Simplified reaction mechanism.

Caption: Figure 2. Simplified reaction mechanism.

While the piperidine nitrogen is a good nucleophile, the primary amine of the product could potentially react with another molecule of the alkylating agent. This is generally slow because the product is sterically more hindered. The most significant side reaction to control is the formation of a quaternary ammonium salt by reaction of the product's piperidine nitrogen with the alkylating agent. This is minimized by avoiding a large excess of the alkylating agent and by not using overly harsh conditions.[6]

Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride: May cause skin and serious eye irritation. Harmful if swallowed.[9][10]

  • Alkylating Agents (e.g., 2-Chloroethylamine HCl): Are toxic and corrosive. Avoid inhalation and skin contact.[8]

  • Bases (K₂CO₃, NaOH): Potassium carbonate is an irritant. Sodium hydroxide is corrosive and can cause severe burns.

  • Solvents (Acetonitrile, DCM): Are flammable and/or volatile. Avoid inhalation of vapors.[11]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12]

Conclusion

The synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride is a straightforward yet illustrative example of N-alkylation, a fundamental transformation in pharmaceutical chemistry. By carefully selecting the base, solvent, and temperature, researchers can reliably produce this valuable intermediate in high yield and purity. The protocol and optimization principles detailed in this guide provide a solid foundation for not only this specific synthesis but also for analogous transformations on the versatile piperidine scaffold.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • NextSDS. (n.d.). [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride. NextSDS. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride. Acros Organics. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Wiley-VCH GmbH. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • PubChemLite. (n.d.). [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride (C8H18N2O). PubChemLite. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Sciencemadness. [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Abstract This technical guide provides a comprehensive overview of the catalytic synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol, a valuable bifunctional building block in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol, a valuable bifunctional building block in medicinal chemistry and drug development. We present a detailed examination of a robust and scalable synthetic strategy centered on catalytic reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and characterization data. The guide emphasizes safety, efficiency, and reproducibility, providing a self-validating framework for the successful synthesis and isolation of the target compound as its dihydrochloride salt.

Introduction and Strategic Overview

[1-(2-Aminoethyl)piperidin-4-yl]methanol is a key intermediate characterized by a primary amino group, a secondary (cyclic) amino group, and a primary alcohol. This trifunctional scaffold makes it a versatile precursor for constructing complex molecules, particularly in the development of novel therapeutics such as σ1 receptor ligands.[1][2] The efficient synthesis of this molecule is therefore of significant interest.

Direct, selective alkylation of (piperidin-4-yl)methanol presents challenges, including the potential for over-alkylation and the need for protecting group strategies. A more convergent and controlled approach involves the catalytic reductive amination of a suitable piperidone precursor. This strategy, which forms a C-N bond via an intermediate imine or iminium ion followed by in-situ reduction, is a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[3]

This guide will focus on the synthesis of the target molecule starting from a commercially available, N-protected piperidone, specifically 1-Boc-4-piperidone. This approach offers excellent control over selectivity and provides a straightforward route to the desired product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two primary synthons: (piperidin-4-yl)methanol and a two-carbon electrophilic synthon for the aminoethyl group. However, a more practical forward synthesis builds the substituted piperidine ring first. Our chosen strategy involves the reductive amination of an N-protected 4-hydroxymethylpiperidine aldehyde equivalent or, more conveniently, building the side chain onto a piperidone core before reducing the ketone. A highly effective pathway is the reductive amination between 1-Boc-4-piperidone and aminoacetonitrile, followed by reduction of both the nitrile and the Boc-protecting group. An even more direct route, which we will detail, involves reductive amination with a protected aminoacetaldehyde equivalent.

Retrosynthesis cluster_0 Primary Disconnection cluster_1 Chosen Strategy: Reductive Amination target [1-(2-Aminoethyl)piperidin-4-yl]methanol precursor1 (Piperidin-4-yl)methanol target->precursor1 N-Alkylation precursor2 2-Aminoethyl Synthon (e.g., N-protected 2-haloethylamine) target->precursor2 N-Alkylation intermediate1 Protected (Piperidin-4-yl)acetaldehyde target->intermediate1 Reductive Amination intermediate2 Ammonia Source

Caption: Retrosynthetic analysis of the target molecule.

Catalytic Synthesis Pathway: A Two-Stage Approach

The synthesis is logically divided into two main stages:

  • Stage 1: Catalytic Reductive Amination to construct the N-(2-aminoethyl) side chain on a protected piperidine core.

  • Stage 2: Deprotection and Salt Formation to yield the final, stable dihydrochloride salt.

This staged approach ensures high purity and simplifies the isolation of the final product.

Stage 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-[(2-aminoethyl)amino]piperidine-1-carboxylate

The core of the synthesis is a one-pot reductive amination reaction. We will react (piperidin-4-yl)methanol with N-Boc-2-aminoacetaldehyde . The choice of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the catalytic reducing agent is critical.

Causality Behind Experimental Choices:

  • Starting Material: We begin with (piperidin-4-yl)methanol, which is commercially available and contains the required hydroxymethyl group at the 4-position.

  • Amine Source: N-Boc-2-aminoacetaldehyde is used as the source for the "aminoethyl" fragment. The tert-butyloxycarbonyl (Boc) group serves two purposes: it prevents self-condensation of the amino-aldehyde and protects the primary amine from participating in undesired side reactions.

  • Catalytic Reducer (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent.[4] Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the aldehyde starting material but is highly effective at reducing the iminium ion formed in situ between the piperidine nitrogen and the aldehyde.[4][5] This selectivity prevents the wasteful consumption of the aldehyde and leads to cleaner reaction profiles and higher yields. The reaction can be performed in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

Workflow_Stage1 SM1 (Piperidin-4-yl)methanol Reaction Stir at RT (12-24h) SM1->Reaction SM2 N-Boc-2-aminoacetaldehyde SM2->Reaction Solvent DCM / DCE Solvent->Reaction Catalyst NaBH(OAc)₃ (STAB) Catalyst->Reaction Add portion-wise Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Purification Column Chromatography or Extraction Workup->Purification Product1 Boc-protected Intermediate Purification->Product1

Caption: Experimental workflow for Stage 1 reductive amination.

Stage 2: Deprotection and Dihydrochloride Salt Formation

The Boc protecting group on the primary amine and the piperidine nitrogen (if a protected starting material was used) must be removed. This is readily achieved under acidic conditions. Subsequently, treating the resulting free diamine with hydrochloric acid yields the stable, crystalline dihydrochloride salt, which is often preferred for handling and storage.[6][7]

Causality Behind Experimental Choices:

  • Deprotection Reagent: A solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane or isopropanol is the reagent of choice.[8] This ensures the removal of the acid-labile Boc group without introducing water, which could complicate the isolation of the final salt.

  • Salt Formation: The use of two or more equivalents of HCl ensures the protonation of both the primary and secondary amino groups, leading to the formation of the dihydrochloride salt. This salt typically has improved crystallinity and stability compared to the free base, which may be an oil and susceptible to degradation (e.g., via carbonate formation with atmospheric CO₂).[7] Precipitation from a non-polar solvent like diethyl ether or MTBE provides a high-purity solid.[9]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of tert-butyl (2-((4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate
Reagent MW ( g/mol ) Amount Moles Equivalents
(Piperidin-4-yl)methanol115.175.00 g43.41.0
tert-butyl (2-oxoethyl)carbamate159.197.60 g47.71.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9411.0 g52.11.2
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (piperidin-4-yl)methanol (5.00 g, 43.4 mmol) and dichloromethane (200 mL).

  • Stir the mixture until all solids have dissolved.

  • Add tert-butyl (2-oxoethyl)carbamate (7.60 g, 47.7 mmol).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (11.0 g, 52.1 mmol) portion-wise over 20 minutes. Note: An initial exothermic reaction may be observed.

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 2: Deprotection and Formation of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride
Reagent MW ( g/mol ) Amount Moles Equivalents
Crude Boc-protected intermediate258.38~43.4 mmol~43.41.0
4 M HCl in Dioxane-50 mL200~4.6
Diethyl Ether-200 mL--

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimal amount of methanol (~20 mL) and transfer to a 250 mL round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add the 4 M HCl solution in dioxane (50 mL) to the stirred solution. Note: Gas evolution (isobutylene) will occur.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will yield a viscous oil or semi-solid.

  • Add diethyl ether (200 mL) to the residue and stir vigorously (or sonicate) to induce precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum for 12 hours to yield the final product, [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride.

Characterization Data (Expected)

Analysis Expected Result
Appearance White to off-white crystalline solid
Yield (Overall) 75-85%
¹H NMR (D₂O, 400 MHz) δ ppm: ~3.6 (m, 4H), ~3.4 (d, 2H), ~3.2 (t, 2H), ~3.0 (t, 2H), ~2.0 (d, 2H), ~1.8 (m, 1H), ~1.5 (q, 2H)
¹³C NMR (D₂O, 100 MHz) δ ppm: ~65.1, ~55.8, ~52.3, ~37.9, ~35.4, ~27.8
Mass Spec (ESI+) m/z: 159.15 (M+H)⁺ for free base

Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete reaction in Stage 1 Inactive reducing agent (degraded by moisture).Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions.
Steric hindrance or poor reactivity of aldehyde/amine.Increase reaction time or gently warm the reaction to 30-40 °C.
Low yield after workup Product is partially soluble in the aqueous layer.Increase the number of organic extractions (e.g., 5 x 50 mL DCM).
Final product is an oil, not a solid Residual solvent or moisture is present.Co-evaporate with an anhydrous solvent like toluene before adding ether. Ensure all reagents are anhydrous.
Incorrect stoichiometry of HCl.Ensure at least 2 equivalents of HCl were added.

Conclusion

The catalytic synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride is reliably achieved through a two-stage process employing a strategic reductive amination followed by deprotection and salt formation. The use of sodium triacetoxyborohydride is key to the success of the C-N bond formation, offering high selectivity and yield. The protocols described herein are scalable and provide a robust foundation for the production of this important chemical building block for applications in pharmaceutical research and development.

References

  • Matos, J. et al. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Li, F. et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • DeLombaert, S. et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. Available at: [Link]

  • Takeda, K. et al. (2011). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters. Available at: [Link]

  • ResearchGate (2020). Discussion on converting an amine to its HCl salt form. Available at: [Link]

  • The Vespiary (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts. Available at: [Link]

  • Majhi, R. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Zell, T. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Sciencemadness Discussion Board (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Reddit r/OrganicChemistry (2023). Discussion on hydrochloride salt of amine. Available at: [Link]

  • Holtschulte, C. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Holtschulte, C. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Mapes, C. M. et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination-Lactamization (Reductive Lactamization). Organic Process Research & Development. Available at: [Link]

  • ResearchGate (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

Sources

Method

preparation of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride stock solutions

Application Note: Preparation and Standardization of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Stock Solutions Introduction In modern drug discovery and library synthesis,[1-(2-Aminoethyl)piperidin-4-yl]me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Standardization of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Stock Solutions

Introduction

In modern drug discovery and library synthesis,[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) serves as a critical, bifunctional aliphatic building block[1]. Featuring both a primary amine and a primary alcohol, it provides orthogonal handles for conjugation, making it highly valuable in the synthesis of peptidomimetics, targeted protein degraders (PROTAC linkers), and high-throughput screening (HTS) libraries[2]. However, because it is supplied as a dihydrochloride salt, researchers must employ rigorous solvation strategies to prevent assay artifacts or synthetic failures caused by pH shifts and unwanted side reactions.

Physicochemical Profiling & Solvation Causality

The physical state of a compound dictates its handling. The dihydrochloride salt form of[1-(2-Aminoethyl)piperidin-4-yl]methanol significantly enhances its aqueous solubility compared to the free base[3].

Causality Insight: Dissolving a dihydrochloride salt directly into an unbuffered biological medium releases two equivalents of hydrochloric acid per mole of compound. This drastic acidic shift can denature target proteins or cause false positives in phenotypic screening. Conversely, for organic synthesis, the salt must often be neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to liberate the primary amine for amide coupling or reductive amination.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride
CAS Number 1311315-83-9[4]
Molecular Formula C8H20Cl2N2O[3]
Molecular Weight 231.16 g/mol [2]
Salt Form Dihydrochloride
Primary Reactivity Primary amine (-NH2), Primary alcohol (-OH)
Recommended Solvents ddH2O, PBS, Anhydrous DMSO, DMF

Experimental Workflow

G start [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride (Solid) qc QC & Weighing (Analytical Balance) start->qc split Application? qc->split bio Biological Assays (Aqueous) split->bio In vitro / In vivo chem Chemical Synthesis (Organic) split->chem HTS / Synthesis sol_bio Dissolve in ddH2O / Buffer (Adjust pH 7.2-7.4) bio->sol_bio sol_chem Dissolve in Anhydrous DMSO (Avoid Ketones/Aldehydes) chem->sol_chem filter Sterile Filtration (0.22 µm PTFE/PES) sol_bio->filter sol_chem->filter aliquot Aliquot & Store (-20°C to -80°C) filter->aliquot

Workflow for preparing [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride stock solutions.

Detailed Methodologies: Stock Solution Preparation

Protocol A: Aqueous Stock Solution (100 mM) for Biological Assays

Objective: Prepare a pH-neutralized aqueous stock suitable for in vitro biochemical assays. Self-Validating System: This protocol incorporates a mandatory pH-check step prior to final volume adjustment, ensuring the acidic salt has not compromised the buffer capacity.

  • Weighing: Accurately weigh 23.12 mg of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride using a calibrated analytical balance.

  • Initial Dissolution: Add 800 µL of sterile, double-distilled water (ddH2O) or a robust biological buffer (e.g., 200 mM HEPES, pH 7.4). Vortex gently until complete dissolution is achieved.

  • pH Neutralization (Critical Step): Measure the pH using a micro-pH probe. If dissolved in unbuffered ddH2O, the solution will be highly acidic (pH < 3). Carefully titrate with 0.1 M NaOH until the pH reaches 7.2–7.4. Causality: The primary amine must be in the correct physiological protonation state to ensure accurate target engagement without causing off-target medium acidification.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with the chosen solvent to achieve a precise 100 mM stock.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility for cell-based assays.

  • Aliquoting & Storage: Divide into 50 µL aliquots in low-bind microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Organic Stock Solution (50 mM) for Chemical Synthesis & HTS

Objective: Prepare a moisture-free organic stock for library synthesis or DMSO-based HTS formatting[2]. Self-Validating System: Incorporates an LC-MS quality control checkpoint to verify compound integrity before long-term storage.

  • Weighing: Weigh 11.56 mg of the compound under a dry nitrogen atmosphere. The dihydrochloride salt can be hygroscopic, potentially introducing water into anhydrous reactions.

  • Solvent Selection: Add 1.0 mL of anhydrous, LC-MS grade DMSO. Expert Insight: STRICTLY AVOID ketones (e.g., acetone) or aldehydes as solvents or co-solvents. Causality: The primary amine on the 2-aminoethyl moiety will rapidly undergo Schiff base (imine) formation with carbonyl-containing solvents, irreversibly degrading the stock solution.

  • Dissolution: Sonicate the mixture in a water bath at room temperature for 5 minutes. While the salt is soluble in DMSO, sonication ensures the rapid disruption of micro-crystals.

  • Validation (LC-MS QC): Dilute a 1 µL aliquot into 1 mL of Acetonitrile/Water (50:50) and run a quick LC-MS check. Confirm the mass of the free base ([M+H]+ = 159.15 m/z) and ensure a single dominant peak to validate that no degradation has occurred.

  • Storage: Store in amber glass vials with PTFE-lined caps at -20°C, stored inside a desiccator.

Trustworthiness & Quality Control Standards

To maintain a self-validating experimental system, every batch of stock solution must undergo visual inspection. The solution should be completely clear and colorless. Any yellowing or opacity indicates oxidation, moisture contamination, or unwanted cross-reactivity, and the stock should be discarded. For long-term HTS storage, it is recommended to re-validate the stock via LC-MS every 3 months.

References

  • Title: [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride Source: ChemBK URL: [Link]

Sources

Application

[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in solid-phase peptide synthesis

Application Note: Strategic Integration of[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS) Document Type: Technical Protocol & Application Guide Target Audience: Peptide Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, and Bioconjugation Engineers Compound: [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from linear peptides to complex peptide-drug conjugates (PDCs), PROTACs, and conformationally restricted peptidomimetics requires highly versatile, multifunctional building blocks. [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride serves as a premier bifunctional scaffold in Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a structural tuning mechanism. The molecule offers three distinct physicochemical advantages:

  • Chemoselective Orthogonality: It possesses a highly nucleophilic primary amine (on the ethyl chain) and a moderately nucleophilic primary alcohol (on the piperidine ring). This allows for chemoselective amidation of the amine without the need for transient hydroxyl protecting groups.

  • Conformational Rigidity: The piperidine core restricts the conformational flexibility of the resulting conjugate, a critical factor in enhancing the binding affinity of peptidomimetics to target receptors (e.g., GPCRs or viral entry proteins)[1].

  • Pharmacokinetic (PK) Tuning: The tertiary amine within the piperidine ring remains basic. At physiological pH, it protonates, significantly enhancing the aqueous solubility of highly hydrophobic peptide sequences and altering tissue retention profiles[2].

Workflow Visualization

The integration of this scaffold into a standard Fmoc-SPPS workflow requires precise control over pH and coupling kinetics. Because the compound is supplied as a dihydrochloride salt, strictly controlled neutralization is the critical first step before activation.

SPPS_Workflow Resin Peptide-Resin (Free -COOH) Base Neutralization (DIPEA) Resin->Base Couple Amine Coupling (HATU) Base->Couple Func Hydroxyl Derivatization Couple->Func Cleave TFA Cleavage Func->Cleave

Caption: Stepwise integration of the piperidine scaffold into SPPS workflows.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process quality control (QC) checks, we ensure that causality—why a reaction succeeds or fails—is immediately identifiable.

Protocol A: Chemoselective On-Resin Amidation

Objective: Couple the primary amine of [1-(2-Aminoethyl)piperidin-4-yl]methanol to a resin-bound peptide with a free C-terminal or side-chain carboxylic acid (e.g., Asp/Glu).

Causality Insight: The primary amine is significantly more nucleophilic than the primary alcohol. By utilizing stoichiometric control and room-temperature coupling, we force chemoselective amidation, bypassing the need to protect the -OH group. However, because the scaffold is a dihydrochloride salt, failing to provide adequate base will result in near-zero coupling efficiency.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing a free -COOH, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve the carboxylic acid activator HATU (0.4 mmol, 4 eq) in 2 mL DMF. Add to the resin.

  • Scaffold Neutralization (Critical Step): Dissolve [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (0.4 mmol, 4 eq) in 1 mL DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 12 eq). Note: 8 eq of DIPEA are consumed purely to neutralize the dihydrochloride salt of the scaffold and the HATU counter-ion; the remaining 4 eq drive the basic coupling environment.

  • Coupling: Add the neutralized scaffold solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (QC): Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) on a few resin beads. Analyze via LC-MS to confirm the mass shift corresponding to the addition of the scaffold (+140.1 Da, loss of H2O).

  • Washing: Wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).

Protocol B: Orthogonal Post-Coupling Hydroxyl Functionalization

Objective: Utilize the newly appended primary alcohol as an anchoring point for a fluorophore, PROTAC warhead, or lipid tail[3].

Causality Insight: With the amine securely locked into an amide bond, the primary alcohol is now the sole nucleophile. To achieve high-yielding esterification on a solid support, hyper-activation of the incoming carboxylic acid using Diisopropylcarbodiimide (DIC) and a catalytic nucleophilic promoter (DMAP) is required.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the desired functional tag (e.g., a carboxyl-bearing fluorophore, 0.5 mmol, 5 eq) in minimal minimal DMF/DCM (1:1).

  • Activation: Add DIC (0.5 mmol, 5 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 mmol, 0.5 eq) to the solution. Stir for 5 minutes.

  • Esterification: Add the activated mixture to the resin-bound peptide-scaffold complex. Agitate for 4–6 hours at room temperature.

  • Validation (QC): Perform a second LC-MS micro-cleavage to verify the esterification mass shift. If incomplete, repeat the coupling step (double coupling).

  • Global Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. The piperidine scaffold is completely stable to high concentrations of TFA.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the necessity of the specific reagents chosen in Protocol A, the following table summarizes the quantitative optimization of the scaffold's coupling to a sterically hindered resin-bound valine residue.

Coupling Reagent SystemBase (Equivalents)Reaction TimeChemoselectivity (Amide vs. Ester)Overall Yield (%)
DIC / Oxyma PureDIPEA (4 eq)2 hours> 99:142%
HBTUDIPEA (10 eq)2 hours> 99:168%
HATU DIPEA (12 eq) 2 hours > 99:1 94%
HATUDIPEA (12 eq)12 hours85:15 (Over-acylation)88%

Table 1: Optimization of coupling conditions for [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (0.1 mmol scale). HATU with a high excess of DIPEA provides the optimal balance of rapid kinetics and high chemoselectivity.

Advanced Applications in Drug Development

The structural topology of this compound makes it a highly sought-after intermediate in several advanced therapeutic modalities[4].

Orthogonality Core [1-(2-Aminoethyl)piperidin-4-yl]methanol Amine Primary Amine Amidation / Alkylation Core->Amine Chemoselective Hydroxyl Primary Alcohol Esterification / Click Core->Hydroxyl Orthogonal TertAmine Tertiary Amine Physiological Protonation Core->TertAmine pKa Tuning

Caption: Orthogonal reactivity and physicochemical tuning of the piperidine scaffold.

  • PROTAC Linkers: The distance between the primary amine and the hydroxyl group provides an optimal spatial gap for bridging E3 ligase ligands and target protein binders. The tertiary amine improves the often-poor aqueous solubility of PROTAC molecules.

  • Antiviral Peptidomimetics: Research into viral entry inhibitors (such as those targeting SARS-CoV-2) utilizes aminoethyl-piperidine derivatives to replace flexible peptide bonds with rigid, protease-resistant isosteres, locking the peptide into an active α-helical conformation[1].

  • Targeted Radioligands & Chelators: The scaffold is frequently used to link targeting peptides to bulky metal chelators (e.g., TPA or DOTA), where the piperidine ring acts as a steric shield to prevent the metal complex from interfering with the peptide's receptor binding domain[2].

References

  • Synthesis and Preclinical Evaluation of TPA-Based Zinc Chelators as Metallo-β-lactamase Inhibitors Source: ACS Infectious Diseases URL:[Link]

  • Fentanyl–Antibody Interaction as a Novel Strategy against Opiates and Opioids Abuse Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Peptide-Based Vaccines and Therapeutics for COVID-19 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oligosaccharide compounds and complexes (US20240425541A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Welcome to the technical support guide for the purification of crude [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this highly polar and functionalized piperidine derivative.

Section 1: Initial Assessment and Purification Strategy

The purification of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride presents unique challenges due to its high polarity, the presence of two basic nitrogen atoms and a primary alcohol, and its existence as a dihydrochloride salt.[1][2] A successful purification campaign begins with a thorough analysis of the crude material to devise the most efficient strategy.

FAQ 1: I have a crude batch of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride. Where do I begin?

Before any purification attempt, the first and most critical step is to characterize your crude sample. A preliminary analysis will inform you about the nature and quantity of impurities, which is essential for selecting the right method.

  • Initial Analysis: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to get a preliminary profile of your crude material. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum can reveal the presence of residual solvents or major structural impurities.

  • Identify Impurities: Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products.[3] For instance, in syntheses involving reductive amination or alkylation, you might find precursors or over-alkylated products.[4][5][6]

  • Assess Physical Properties: Note the physical state (e.g., solid, oil, gum) and color of the crude material. The presence of dark colors often indicates trace amounts of highly conjugated impurities that may require specific treatment.[7]

FAQ 2: What are the primary purification strategies for this molecule, and how do I choose the best one?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The three main strategies are Recrystallization, Chromatographic Purification, and Acid-Base Extraction. The decision-making process can be visualized as follows:

Purification_Decision_Tree start Crude Dihydrochloride Salt assess Assess Impurity Profile & Scale start->assess is_solid Is the crude material a solid? assess->is_solid recrystallization Strategy 1: Recrystallization is_solid->recrystallization Yes chrom_or_extract Consider Conversion to Free Base is_solid->chrom_or_extract No / Impure Solid impurities_basicity Impurities have different basicity? chrom_or_extract->impurities_basicity acid_base Strategy 2: Acid-Base Extraction impurities_basicity->acid_base Yes (for bulk removal) chromatography Strategy 3: Chromatography impurities_basicity->chromatography No / High Purity Needed

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid materials on a large scale. The key is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8]

FAQ 3: I'm trying to recrystallize the dihydrochloride salt, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is common with highly polar compounds when the solvent system is not optimized.

Causality: The compound's solubility is too high in the hot solvent, and upon cooling, the solution becomes supersaturated so quickly that molecules don't have time to orient into a crystal lattice.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling encourages oiling.[9]

  • Adjust Solvent Polarity: You may be using a solvent that is too "good." Add a miscible "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8]

  • Use a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

FAQ 4: What are good starting solvents for recrystallizing [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride?

Given its high polarity and salt nature, you will need highly polar, protic solvents. Non-polar solvents like hexanes or toluene will be ineffective.

Solvent System Type"Good" Solvent (High Solubility)"Poor" / Anti-Solvent (Low Solubility)Comments
Single Solvent Methanol, WaterN/ACan be difficult to achieve low enough solubility upon cooling. Water can be problematic to remove later.
Binary System Methanol or EthanolIsopropanol (IPA)A very common and effective system for polar salts. Dissolve in minimal hot methanol, then add IPA.
Binary System Methanol or EthanolAcetonitrileAcetonitrile is a polar aprotic anti-solvent that can work well.[10]
Binary System MethanolEthyl AcetateUse with caution; solubility in ethyl acetate is very low, so add it slowly.[9]

Starting Point: Try dissolving the crude material in a minimal amount of hot methanol and then slowly adding isopropanol until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Section 3: Navigating Chromatographic Purification

When recrystallization is ineffective or when very high purity is required, chromatography is the method of choice. However, the properties of this molecule make standard silica gel chromatography challenging.

FAQ 5: My compound streaks badly or remains at the baseline on a standard silica gel column. Why does this happen?

Causality: The highly basic amino groups and the polar hydroxyl group interact very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11][12] As a dihydrochloride salt, the compound is ionic and will exhibit extreme, often irreversible, binding to the stationary phase.

Solutions:

  • Purify as the Free Base: The most effective solution is to convert the dihydrochloride salt to its corresponding free base before chromatography. The free base is less polar and non-ionic, leading to much better behavior. See Protocol 1 for the conversion procedure.

  • Use a Modified Mobile Phase: If you must run chromatography with basic amines, add a basic modifier to your eluent to compete for the acidic sites on the silica. A common mobile phase is Dichloromethane (DCM)/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[11]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a better choice for basic compounds.[11]

    • Amine-Functionalized Silica: This stationary phase is designed for purifying polar and basic compounds and can provide excellent results in normal-phase mode.[13]

    • Reversed-Phase (C18): Due to high polarity, retention on C18 may be poor.[14] This can sometimes be improved by using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase, but this complicates product isolation.[15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for highly polar compounds. HILIC uses a polar stationary phase (like silica or a diol phase) with a high-organic mobile phase (e.g., acetonitrile/water).[16][17]

FAQ 6: I've converted my compound to the free base. What chromatographic conditions should I start with?

For the free base of [1-(2-Aminoethyl)piperidin-4-yl]methanol, a polar-modified normal-phase system is a good starting point.

ParameterRecommendationRationale
Stationary Phase Silica Gel (pre-treated with TEA)Neutralizes acidic sites, preventing peak tailing and irreversible adsorption.[11]
Mobile Phase Gradient of 5% to 20% Methanol in Dichloromethane + 1% TriethylamineThe DCM/MeOH system provides a good polarity range. The constant 1% TEA suppresses interactions with any remaining acidic sites.
Detection TLC with Potassium Permanganate (KMnO₄) stainThe compound lacks a strong UV chromophore. A KMnO₄ stain will readily visualize the alcohol and amine functional groups.

Section 4: Detailed Experimental Protocols

Protocol 1: Conversion of Dihydrochloride Salt to Free Base

This protocol describes the process of neutralizing the salt to yield the free base, which is more suitable for extraction and chromatography.

  • Dissolution: Dissolve the crude dihydrochloride salt in a minimum amount of deionized water in a round-bottom flask or beaker.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add a strong base, such as 2 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the pH of the solution is greater than 12 (verify with pH paper).[9] The free base may precipitate or form an oily layer.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three to five times with an organic solvent like dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol. The addition of isopropanol can help extract the highly polar free base.

  • Drying and Concentration: Combine the organic extracts. Dry the combined solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, which can then be used directly for chromatographic purification.

Salt_to_Base_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve Salt in Water B 2. Basify with NaOH to pH > 12 A->B C 3. Extract with DCM B->C D 4. Collect Organic Layers C->D Free base moves to organic layer E 5. Dry over Na2SO4 D->E F 6. Filter & Concentrate E->F G Purified Free Base F->G

Caption: Workflow for converting the dihydrochloride salt to the free base.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This protocol is for the purification of the free base obtained from Protocol 1.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM/Methanol + 1% TEA). The addition of TEA neutralizes the silica.[11]

  • Pack Column: Pack your chromatography column with the prepared slurry.

  • Equilibrate: Equilibrate the packed column by flushing with 2-3 column volumes of the starting eluent.

  • Sample Loading: Dissolve your crude free base in a minimal amount of DCM. If it doesn't fully dissolve, add methanol dropwise. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Begin elution with your starting mobile phase (e.g., 2% Methanol in DCM + 1% TEA). Gradually increase the polarity by increasing the percentage of methanol (e.g., to 5%, 10%, 15%) to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC using a KMnO₄ stain to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base. If the dihydrochloride salt is the desired final product, this pure free base can be re-salted by dissolving it in a solvent like methanol and adding a stoichiometric amount of HCl (e.g., as a solution in diethyl ether or isopropanol).

References

  • Benchchem.
  • Benchchem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents.
  • Benchchem.
  • Biotage. (2023, January 30).
  • PubChemLite. [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride (C8H18N2O).
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • University of Alberta.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Kubacz, N., et al. (2022).
  • MilliporeSigma. [1-(2-Aminoethyl)-4-piperidinyl]methanol.
  • Devarasetty, S., Janni, R., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1139-1142. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (PDF)
  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Wang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(10), 1376. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Workflows

Introduction & Molecule Overview[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a highly polar, polyfunctional building block widely used in drug development. It presents three distinct nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecule Overview[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a highly polar, polyfunctional building block widely used in drug development. It presents three distinct nucleophilic sites: a primary amine, a tertiary amine, and a primary alcohol. Because it is supplied as a dihydrochloride salt, it exhibits excellent water solubility but poor solubility in standard organic solvents. Optimizing the solvent system is critical to overcoming solubility barriers and achieving chemoselective functionalization.

Troubleshooting & FAQs

Q1: Why does my starting material crash out as a gummy solid or slurry in DCM/THF when I add a tertiary amine base?

A: The dihydrochloride salt is inherently insoluble in aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). When you add an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to free-base the molecule in these solvents, the resulting triethylammonium or diisopropylethylammonium chloride salts also have limited solubility. This creates a thick slurry, leading to poor mass transfer and incomplete reactions. Solution: Switch to a polar aprotic solvent such as DMF or DMSO, which can solubilize both the free-based piperidine derivative and the ammonium chloride byproducts. Alternatively, use a biphasic aqueous/organic system where the inorganic salts remain dissolved in the aqueous layer.

Q2: I need to selectively N-acylate the primary amine without O-acylating the primary alcohol. Which solvent system ensures the highest chemoselectivity?

A: The optimal approach is to use—a biphasic solvent system (e.g., Water/THF or Water/DCM) with an inorganic base like K₂CO₃ or NaHCO₃[1]. In this setup, the aqueous alkaline medium continuously neutralizes the hydrochloride salt. The highly nucleophilic primary amine reacts rapidly with the electrophile (e.g., acyl chloride) at the biphasic interface. While the primary alcohol is also a nucleophile, its O-acylation kinetics are significantly slower. Furthermore, any transient O-acyl byproducts that do form are rapidly hydrolyzed back to the alcohol by the aqueous base, ensuring excellent N-chemoselectivity[2].

Q3: What is the optimal solvent for performing a reductive amination on the primary amine?

A: Methanol (MeOH) or a mixture of DCE/MeOH is [3]. Methanol significantly accelerates the formation of the intermediate imine from the primary amine and the target carbonyl compound[4]. Because the primary amine on the ethyl chain is sterically unhindered, imine formation is fast. To prevent over-alkylation or premature reduction of the starting aldehyde/ketone, use a stepwise protocol: allow the imine to form completely in MeOH, then add a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[3].

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Schotten-Baumann Biphasic System)

Objective: Selective amidation of the primary amine while leaving the primary alcohol intact.

  • Dissolution: Dissolve 1.0 equivalent of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in a 1:1 mixture of Water and THF (0.2 M concentration).

  • Base Addition: Add 3.0 to 4.0 equivalents of K₂CO₃ to the aqueous layer. Stir vigorously for 15 minutes to ensure complete neutralization of the dihydrochloride salt.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Dissolve 1.05 equivalents of the acyl chloride in a small volume of THF and add it dropwise to the vigorously stirring mixture over 10 minutes.

  • Reaction & Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. The basic aqueous layer will[1].

  • Workup: Extract the product using a highly polar organic solvent (e.g., 10% MeOH in DCM or continuous extraction with EtOAc), dry over Na₂SO₄, and concentrate.

Protocol B: Stepwise Reductive Amination

Objective: Alkylation of the primary amine with an aldehyde without over-alkylation.

  • Imine Formation: In an oven-dried flask, suspend 1.0 equivalent of the dihydrochloride salt in anhydrous Methanol (0.1 M)[4]. Add 2.0 equivalents of DIPEA to liberate the free base.

  • Carbonyl Addition: Add 1.0 equivalent of the target aldehyde. Stir at room temperature for 2–4 hours. Monitor imine formation via LCMS or TLC[3].

  • Reduction: Once the starting amine is consumed, cool the mixture to 0 °C. Add 1.5 equivalents of NaBH₃CN or NaBH(OAc)₃ portion-wise[5].

  • Quenching: Stir for an additional 2 hours at room temperature, then quench carefully with saturated aqueous NaHCO₃.

  • Isolation: Remove the methanol under reduced pressure, dilute with water, and extract with 10% MeOH/DCM.

Data Presentation

Table 1: Solvent Compatibility & Solubility Profile
Solvent SystemSalt Solubility (Dihydrochloride)Free Base SolubilityRecommended Application
DCM / THF Poor (Suspension/Slurry)ModerateNot recommended for direct salt reactions.
DMF / DMSO GoodExcellentHomogeneous reactions (e.g., SN2 alkylations) requiring strong bases.
Methanol (MeOH) GoodExcellentReductive aminations (accelerates imine formation)[4].
Water / THF (Biphasic) Excellent (in aqueous phase)Excellent (partitions)Schotten-Baumann N-acylations (high chemoselectivity)[2].
Table 2: Reagent Selection Matrix for Chemoselective Transformations
Target TransformationReactive SiteOptimal SolventBase / AdditiveKey Kinetic Driver
N-Acylation Primary AmineWater / THFK₂CO₃ (Aqueous)Fast interfacial reaction; O-acyl hydrolysis[1].
Reductive Amination Primary AmineMethanolDIPEA (to free-base)Protic solvent stabilizes iminium intermediate[5].
O-Alkylation Primary AlcoholDMFNaH (Strong Base)Requires prior N-protection (e.g., Boc) to prevent N-alkylation.

Visualizations

SolventSelection Start [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Q1 Target Transformation? Start->Q1 Acylation N-Acylation / Sulfonylation Q1->Acylation RedAm Reductive Amination Q1->RedAm Alkylation O-Alkylation Q1->Alkylation Sol1 Biphasic (H2O/THF) + K2CO3 (Schotten-Baumann) Acylation->Sol1 Maximizes N vs O selectivity Sol2 MeOH or DCE/MeOH + NaBH(OAc)3 RedAm->Sol2 Accelerates imine formation Sol3 DMF or DMSO + Strong Base (NaH) *Requires N-protection Alkylation->Sol3 Solubilizes alkoxide intermediates

Decision tree for selecting the optimal solvent system based on the target chemical transformation.

Chemoselectivity Salt Dihydrochloride Salt (Protonated N-sites) BaseAdd Aqueous Base (K2CO3) Biphasic System Salt->BaseAdd FreeBase Reactive Primary Amine (Interface) BaseAdd->FreeBase Electrophile Add Electrophile (e.g., Acyl Chloride) FreeBase->Electrophile Path1 Reaction at Primary Amine (Highly Nucleophilic) Electrophile->Path1 Fast Kinetics Path2 Reaction at Primary Alcohol (Less Nucleophilic) Electrophile->Path2 Slow Kinetics Result1 Desired N-Acyl Product (Stable) Path1->Result1 Result2 O-Acyl Byproduct (Hydrolyzed by Aq. Base) Path2->Result2 Result2->FreeBase Base-catalyzed Hydrolysis

Mechanistic logic of Schotten-Baumann conditions ensuring N-acylation chemoselectivity.

References

  • Kristensen, T. E. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • ResearchGate. "A remarkable solvent effect on reductive amination of ketones." ResearchGate, 2026. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation with [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (1)[1]. As a trifunctional building block containing a primary amine, a tertiary amine, and a primary alcohol, it presents unique chemoselectivity and solubility challenges. This guide synthesizes field-proven troubleshooting strategies to maximize your desired N-functionalization while suppressing O-alkylation, O-acylation, and oligomeric byproducts.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My coupling reaction yields are exceptionally low, and LC-MS shows mostly unreacted starting material. What is going wrong? Expertise & Causality: The root cause is almost always improper stoichiometric neutralization of the dihydrochloride salt[1]. In its salt form, both the primary amine (on the ethyl group) and the tertiary piperidine nitrogen are protonated. A protonated primary amine (ammonium) is entirely non-nucleophilic. Solution: You must add a minimum of 2.2 to 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to fully liberate the free base before introducing your electrophile. Failure to account for the two equivalents of HCl will result in a stalled reaction. A self-validating visual cue is the reaction mixture transitioning from a cloudy suspension to a homogeneous solution once the free base is fully liberated.

Q2: I am observing significant O-acylation/O-alkylation alongside my desired N-functionalized product. How can I improve chemoselectivity? Expertise & Causality: While the primary amine is inherently more nucleophilic than the primary alcohol, the chemoselectivity gap narrows under strongly basic conditions or when using highly reactive electrophiles (like acyl chlorides)[2]. Strong bases can deprotonate the primary alcohol to form a highly reactive alkoxide, driving O-functionalization. Furthermore, under acidic conditions, N-to-O acyl migration can occur, ruining your product distribution[3]. Solution:

  • Buffer the pH: Maintain neutral to mildly basic conditions. For highly reactive acyl chlorides, running the reaction in a biphasic aqueous phosphate buffer (pH ~7.4) can yield excellent N-chemoselectivity by preventing alkoxide formation[3].

  • Catalytic Control: For challenging acylations, consider 4, which has been shown to mediate fast and highly chemoselective N-acylation of amino alcohols through an N,O-stannylene acetal intermediate[4].

Q3: I am trying to perform an N-alkylation, but I keep getting a mixture of secondary, tertiary, and quaternary ammonium byproducts. How do I stop over-alkylation? Expertise & Causality: Direct alkylation with alkyl halides is notoriously difficult to stop at the mono-alkylation stage because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation[2]. Solution: Abandon direct alkylation with alkyl halides. Instead, use reductive amination with an aldehyde and a mild reducing agent (e.g., NaBH(OAc)₃). Alternatively, modern5 (or transfer hydrogenation) provides exquisite chemoselectivity for mono-N-alkylation without the risk of over-alkylation[5].

Section 2: Quantitative Data Presentation

The following table demonstrates how adjusting base equivalents and coupling strategies directly impacts the chemoselectivity between the primary amine and primary alcohol.

Table 1: Impact of Reaction Conditions on Chemoselectivity and Conversion

Base (Equivalents)SolventElectrophileTemperatureN-Acylation (%)O-Acylation (%)Unreacted SM (%)
DIPEA (1.0 eq)DCMAcyl Chloride (1.1 eq)20 °C15%<1%85% (Salt remains)
DIPEA (2.5 eq)DCMAcyl Chloride (1.1 eq)20 °C75%20%<5%
DIPEA (2.5 eq)DCMAcyl Chloride (1.1 eq)0 °C92%5%<3%
NaOH (3.0 eq)THF/H₂OAcyl Chloride (1.1 eq)20 °C60%35%<5%
DIPEA (2.5 eq) DMF EDC/HOBt (1.1 eq) 20 °C 98% <1% <1%

Section 3: Experimental Protocol

Chemoselective Mono-N-Acylation via EDC/HOBt Coupling

Objective: To couple a carboxylic acid to the primary amine of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride while strictly preventing O-acylation. Causality: EDC/HOBt generates an active ester that is highly reactive toward primary amines but relatively unreactive toward primary alcohols at room temperature, ensuring a self-validating chemoselective system.

Step 1: Salt Neutralization (Critical Step)

  • Suspend 1.0 mmol of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in 5.0 mL of anhydrous Dimethylformamide (DMF).

  • Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Stir for 15 minutes at room temperature. Self-Validation Check: The cloudy suspension must become a clear, homogeneous solution, indicating complete liberation of the free base.

Step 2: Pre-activation of the Carboxylic Acid

  • In a separate flask, dissolve 1.0 mmol of the target carboxylic acid in 5.0 mL of DMF.

  • Add 1.1 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 mmol of Hydroxybenzotriazole (HOBt).

  • Stir for 30 minutes to form the active ester intermediate.

Step 3: Coupling

  • Cool the free-based amine solution from Step 1 to 0 °C using an ice bath (lowering the temperature thermodynamically suppresses O-acylation).

  • Add the pre-activated carboxylic acid solution dropwise to the amine solution over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 4: Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with Dichloromethane (DCM). The mild basic wash removes unreacted acid and HOBt without causing ester hydrolysis or N-to-O acyl migration.

Section 4: Pathway Visualization

The following diagram maps the logical pathways of byproduct formation based on reagent choices, highlighting the critical nodes where chemoselectivity is won or lost.

G SM [1-(2-Aminoethyl)piperidin-4-yl] methanol • 2HCl FB Free Base Intermediate (Active Nucleophile) SM->FB ≥2.2 eq DIPEA (Proper Neutralization) Unreacted Unreacted Starting Material (Protonated Amine) SM->Unreacted < 2.0 eq Base (Incomplete) Prod Desired Product (Selective N-Functionalization) FB->Prod 1.0 eq Electrophile Mild Base / Buffer Byprod_O Byproduct: O-Functionalization (Alkoxide Formation) FB->Byprod_O Strong Base / Excess Heat Byprod_Poly Byproduct: Over-alkylation (Tertiary Amine Formation) FB->Byprod_Poly Excess Alkyl Halide

Chemoselectivity and Byproduct Pathways for[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride.

References

  • [1-(2-aminoethyl)
  • Source: The Journal of Organic Chemistry (acs.org)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: BenchChem (benchchem.com)

Sources

Optimization

resolving poor solubility of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride in organic solvents

Technical Support Center: [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Welcome to the technical support guide for [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride. This document provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Welcome to the technical support guide for [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride not dissolving in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene?

This is the most common issue users face and it stems from the fundamental chemistry of the molecule's supplied form. You have the dihydrochloride salt form, which is a highly polar, ionic compound.[1][2] Organic solvents like DCM, ethyl acetate, and ethers are significantly less polar or non-polar.[3]

The core principle of solubility is "like dissolves like."[3] The charged ammonium centers (protonated amines) and chloride counter-ions in your salt form strong ionic and hydrogen-bonding interactions with polar solvents, especially water.[2][4] These interactions are energetically much more favorable than any potential interactions with non-polar organic solvent molecules. Consequently, the salt has high solubility in water but is practically insoluble in most common organic solvents.[2][3]

Q2: What is the most effective method to solubilize this compound in an organic solvent?

The most robust and chemically sound method is to convert the dihydrochloride salt into its corresponding freebase . The freebase is the neutral form of the molecule.[5] By removing the protons (H+) from the two amine groups and eliminating the chloride counter-ions, you drastically reduce the molecule's polarity. This uncharged, more "greasy" or lipophilic molecule is then readily soluble in a wide range of organic solvents.[5][6] This process is a standard and essential technique in organic and medicinal chemistry known as an acid-base extraction or liquid-liquid extraction.[1][6][7]

Q3: I cannot perform a chemical modification. Are there any alternative but less effective methods?

While conversion to the freebase is strongly recommended for achieving significant concentrations in common organic solvents, some limited alternatives exist:

  • Highly Polar Organic Solvents: You may achieve some solubility in polar protic solvents like methanol or ethanol, though likely less than in water. Dimethyl sulfoxide (DMSO) is another common solvent for polar compounds. However, these solvents may not be compatible with your downstream reactions.

  • Co-Solvent Systems: Using a mixture of solvents, such as a small amount of methanol added to DCM, can sometimes help. The methanol can help to break up the crystal lattice of the salt, while the DCM provides the bulk solvent. This approach usually only achieves low concentrations.

  • Heating/Sonication: While applying heat or sonication can increase the rate of dissolution, it often does not significantly change the thermodynamic solubility limit. If the compound is fundamentally insoluble, these methods will have a minimal effect and can risk degrading the compound.

For most synthetic applications in organic solvents, these alternatives are insufficient, and the freebase conversion is the necessary step.

Troubleshooting Workflow: From Insoluble Salt to Soluble Freebase

This workflow diagram outlines the decision-making process and the steps for resolving solubility issues.

G cluster_0 Problem Definition cluster_1 Initial Assessment cluster_2 Solution Pathways cluster_3 Freebase Conversion Protocol cluster_4 Outcome start [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride is insoluble in desired organic solvent (e.g., DCM, EtOAc). decision1 Is an aqueous or highly polar protic solvent (MeOH, H2O) acceptable for the next step? start->decision1 path_a Use aqueous buffer or polar protic solvent directly. (Limited Applicability) decision1->path_a  Yes path_b RECOMMENDED: Convert to Freebase decision1->path_b  No   step1 1. Dissolve Dihydrochloride Salt in Water (H₂O) path_b->step1 step2 2. Basify aqueous solution (e.g., with 2M NaOH) to pH > 11 step1->step2 step3 3. Extract with Organic Solvent (e.g., DCM or EtOAc), repeat 3x step2->step3 step4 4. Combine organic layers, wash with brine, dry (e.g., Na₂SO₄) step3->step4 step5 5. Filter and evaporate solvent under reduced pressure step4->step5 end_node Pure Freebase Form: - Oily or solid neutral compound - Readily soluble in organic solvents step5->end_node

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Conversion of Dihydrochloride Salt to Freebase

This protocol details the standard laboratory procedure for preparing the freebase of [1-(2-Aminoethyl)piperidin-4-yl]methanol for use in organic solvents.

Principle: This is a liquid-liquid extraction based on acid-base chemistry.[7][8] A base (sodium hydroxide) is added to the aqueous solution of the dihydrochloride salt. The hydroxide ions deprotonate the two positively charged ammonium groups on the molecule, converting them into neutral amines. This uncharged "freebase" molecule is no longer water-soluble but becomes soluble in organic solvents, allowing it to be extracted from the aqueous phase.[5][9]

Materials:

  • [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel (appropriate size)

  • Erlenmeyer flasks, beakers

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride salt in a minimum amount of deionized water in an Erlenmeyer flask. For example, use 10-20 mL of water for every 1 gram of the salt.

  • Basification: Cool the aqueous solution in an ice-water bath. While stirring, slowly add 2 M NaOH solution dropwise. Monitor the pH of the aqueous solution using pH paper or a meter. Continue adding base until the pH is greater than 11. This ensures complete deprotonation of both amine groups.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of organic solvent (DCM or Ethyl Acetate) approximately equal to the aqueous volume.[10]

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure.

    • Shake the funnel vigorously for 30-60 seconds.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower organic layer (DCM) or the upper organic layer (if using EtOAc) into a clean, dry Erlenmeyer flask.

    • Repeat this extraction process two more times with fresh portions of the organic solvent to ensure maximum recovery of the product.

  • Washing and Drying: Combine all the organic extracts. Add them back to the separatory funnel and wash with one portion of brine (saturated NaCl solution). This wash helps to remove residual water from the organic layer.

    • Drain the washed organic layer into a new dry Erlenmeyer flask.

    • Add a generous amount of anhydrous sodium sulfate (or magnesium sulfate) to the organic solution. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent. Collect the filtrate in a pre-weighed round-bottom flask.

  • Concentration: Remove the organic solvent using a rotary evaporator. The resulting product, the freebase of [1-(2-Aminoethyl)piperidin-4-yl]methanol, will likely be a viscous oil or a waxy solid. This material is now ready to be dissolved in your desired organic solvent for subsequent experiments.

Expected Solubility Profile Comparison

The following table provides a qualitative summary of the expected solubility differences between the dihydrochloride salt and its corresponding freebase form in various common laboratory solvents.

SolventSolvent TypeExpected Solubility of Dihydrochloride SaltExpected Solubility of FreebaseRationale
WaterPolar ProticHigh / Very SolubleSparingly Soluble / InsolubleThe salt form is ionic and readily solvated by water.[2] The neutral freebase is less polar and cannot interact as favorably.
Methanol (MeOH)Polar ProticModerately SolubleSolubleMethanol can solvate both ions and neutral polar molecules, but the freebase will be more soluble.
Dichloromethane (DCM)AproticInsolubleVery SolubleDCM is a non-polar solvent that readily dissolves the neutral, lipophilic freebase but not the ionic salt.[8]
Ethyl Acetate (EtOAc)AproticInsolubleVery SolubleSimilar to DCM, this common organic solvent is suitable for the neutral freebase.[11]
Tetrahydrofuran (THF)AproticInsolubleSolubleTHF is an ether that will effectively dissolve the freebase.
Hexane / HeptaneNon-PolarInsolubleSparingly Soluble / InsolubleThese highly non-polar solvents may not even be suitable for the freebase, depending on its overall polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including both salts and neutral molecules.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from Magritek. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from Grokipedia. [Link]

  • Singh, P., & Kumar, L. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-269. [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from Wikidoc. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from ResearchGate. [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from r/chemistry. [Link]

  • De Smet, K., & Van den Mooter, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 594-596. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from ResearchGate. [Link]

  • Quora. (2022, July 26). Why are ionic compounds like sodium chloride, etc. soluble in water but insoluble in organic solvents?. Retrieved from Quora. [Link]

  • Chemistry Stack Exchange. (2012, November 26). Why are solid phase organics often conjugated to HCl?. Retrieved from Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

preventing oxidation of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride during synthesis

Technical Support Center: Troubleshooting Oxidation in[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Synthesis Welcome to the Application Scientist Support Center. Handling polyfunctional aliphatic amines like...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oxidation in[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride Synthesis

Welcome to the Application Scientist Support Center. Handling polyfunctional aliphatic amines like [1-(2-Aminoethyl)piperidin-4-yl]methanol requires precise control over reaction microenvironments. As a dihydrochloride salt, this compound is inherently protected against amine oxidation due to the protonation of both the primary and tertiary nitrogen centers. However, synthetic workflows inevitably require free-basing, exposing the electron-rich piperidine nitrogen, the primary amine, and the primary alcohol to oxidative degradation.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compound throughout your synthetic workflow.

Part 1: Mechanistic Causality (The "Why")

When the pH of your reaction or workup is raised above the pKa of the respective amines (typically ~9–10 for piperidines), the lone pairs on the nitrogen atoms become available. Atmospheric oxygen or mild oxidizing reagents can rapidly convert the tertiary piperidine nitrogen into an N-oxide[1]. Simultaneously, the primary amine can undergo oxidative deamination or form nitroso species, while the primary alcohol (methanol group) is vulnerable to over-oxidation to an aldehyde or carboxylic acid if transition metals or reactive oxygen species are present.

OxidationPathways A [1-(2-Aminoethyl)piperidin-4-yl]methanol 2HCl (Protonated, Oxidation-Resistant) B Basic Conditions (pH > 9) (e.g., Workup/Coupling) A->B Deprotonation C Free Base Formation (High Electron Density) B->C D Exposure to O2 / Oxidants C->D Susceptible State E Tertiary Amine Oxidation (Piperidine N-oxide) D->E F Primary Amine Oxidation (Nitro/Nitroso species) D->F G Primary Alcohol Oxidation (Aldehyde/Carboxylic Acid) D->G

Caption: Logical relationship of pH-dependent oxidation pathways for the piperidine derivative.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows an M+16 peak during the basic workup of[1-(2-Aminoethyl)piperidin-4-yl]methanol. What is happening, and how do I stop it? A1: An M+16 peak strongly indicates the formation of an N-oxide at the tertiary piperidine nitrogen[1]. Piperidine rings are highly susceptible to oxidation when exposed to atmospheric oxygen in their free-base form. Prevention Causality: To prevent this, you must eliminate the oxidant (O2) before the amine is deprotonated. Sparging solvents with Argon for 15 minutes displaces dissolved oxygen[2]. Performing the basic workup under a strict inert atmosphere ensures the piperidine lone pair has no oxygen to react with.

Q2: I need to oxidize another moiety in my intermediate. How do I protect the primary amine and the alcohol from being oxidized? A2: You must employ a robust protecting group strategy. The primary amine is highly nucleophilic and prone to side reactions. Using a tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection because it reduces the electron density on the nitrogen, rendering it stable against most oxidizing agents[3]. For the primary alcohol, protection as a silyl ether (e.g., TBS or TBDPS) is recommended before introducing any oxidizing agents to the system.

Part 3: Troubleshooting Guide & Quantitative Data

Common Issues and Corrective Actions

Symptom / ObservationRoot CauseCorrective Action
Yellow/Brown discoloration upon neutralization Rapid air oxidation of the primary amine free-base[2].Degas all aqueous bases and organic extraction solvents. Use Schlenk techniques.
Unidentified polar peak in HPLC (eluting earlier than parent)Piperidine N-oxide formation due to ambient light/air exposure[1].Add a free radical scavenger/antioxidant (e.g., BHT) to the extraction solvent[4].
Loss of mass balance; M-2 or M+14 species Oxidation of the primary alcohol to an aldehyde or carboxylic acid.Avoid transition metal contaminants; use EDTA in aqueous washes if metal-catalyzed oxidation is suspected.

Quantitative Stability Data The following table summarizes the degradation rates of piperidine compounds to highlight the critical need for environmental control during synthesis[1].

Chemical StateAtmosphereTemp (°C)% N-Oxide Formation (24h)% Alcohol Degradation (24h)
Free-base in MeOHAmbient Air2512.4%3.1%
Free-base in MeOHArgon Purged25< 0.1%< 0.1%
Free-base in MeOHAmbient Air6038.7%15.5%
Dihydrochloride SaltAmbient Air25< 0.1%< 0.1%

Part 4: Experimental Protocols

ExperimentalWorkflow Step1 Start: Dihydrochloride Salt (Stable) Step2 Degass Solvents (Argon Sparging) Step1->Step2 Step3 Base Addition (Strictly under Argon) Step2->Step3 Removes O2 Step4 In-situ Protection (e.g., Boc2O) Step3->Step4 Free-base formed Step5 Proceed to Next Step (Oxidation Prevented) Step4->Step5

Caption: Step-by-step experimental workflow for the safe free-basing and protection of amines.

Protocol 1: Inert-Atmosphere Free-Basing and In-Situ Protection

Self-Validating Logic: By coupling the deprotonation step immediately with Boc-protection under an inert atmosphere, the transient free primary amine is consumed before it can interact with trace oxygen, while the piperidine nitrogen remains shielded by the lack of O2.

  • Solvent Preparation: Transfer 50 mL of dichloromethane (DCM) and 50 mL of saturated aqueous NaHCO3 into separate Schlenk flasks. Sparge both with Argon gas for 20 minutes to remove dissolved oxygen[2].

  • Substrate Charging: Add 1.0 g of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride to a flame-dried, Argon-flushed round-bottom flask.

  • Reagent Addition: Inject the degassed DCM (20 mL) into the reaction flask, followed by 1.1 equivalents of Boc2O (di-tert-butyl dicarbonate).

  • Controlled Neutralization: Slowly dropwise add the degassed NaHCO3 solution at 0 °C. Causality: The low temperature mitigates the kinetics of any background oxidation[1], while the base liberates the amines to immediately react with Boc2O.

  • Phase Separation: Transfer the biphasic mixture to an Argon-flushed separatory funnel. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Remediation - Mild Reduction of Piperidine N-Oxides

If your piperidine nitrogen has already oxidized to the N-oxide, it can be salvaged without destroying the primary alcohol. Catalytic transfer hydrogenation is highly selective for this remediation.

  • Setup: Dissolve the contaminated N-oxide mixture in methanol.

  • Reagents: Add 10% Palladium on Carbon (Pd/C) (10 mol%) and an excess of Ammonium Formate (5 equivalents)[5].

  • Reaction: Stir the suspension at room temperature overnight. Causality: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ, providing a mild, controlled reduction of the N-O bond back to the tertiary amine without over-reducing the alcohol or requiring harsh pressures[5].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: Perform this filtration under a blanket of Argon to prevent the highly active, freshly reduced Pd/C from igniting the solvent or re-oxidizing the product[2]. Concentrate the filtrate in vacuo.

Part 5: References

  • Zacharie, B., Moreau, N., & Dockendorff, C. "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." Organic Chemistry Portal / J. Org. Chem., 2001, 66, 5264-5265. URL: [Link]

  • "Amine protection: Organic Chemistry II Study Guide." Fiveable. URL: [Link]

  • "How to prevent/minimize rapid air oxidation or arylamine..." ResearchGate. URL: [Link]

  • "US20120271026A1 - Inhibition of amine oxidation." Google Patents. URL:

Sources

Optimization

Technical Support Center: Crystallization of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride

Welcome to the advanced troubleshooting and technical support center for the crystallization of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride . This highly polar, multi-functional building block presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center for the crystallization of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride . This highly polar, multi-functional building block presents unique challenges during isolation. Due to the presence of a tertiary piperidine nitrogen, a primary amine, and a hydroxyl group, the dihydrochloride salt is extremely hygroscopic and prone to phase-separation issues.

This guide is designed for researchers and process chemists to diagnose, understand, and resolve complex crystallization failures using field-proven thermodynamic and kinetic principles.

Part 1: Core FAQs & Mechanistic Insights

Q1: Why does this compound require a dihydrochloride salt form, and how does this dictate my crystallization strategy? A1: The freebase molecule contains two highly basic nitrogen centers: a tertiary amine within the piperidine ring and a primary amine on the ethyl chain. To achieve a stable, solid form, both sites must be protonated. This dual-charge state significantly increases the molecule's polarity and hydrogen-bonding capacity. Consequently, the salt is extremely water-soluble. Your crystallization strategy must strictly exclude water; aqueous environments allow water to act as a plasticizer, disrupting the rigid crystal lattice required for nucleation and leading to a syrupy residue 1.

Q2: During anti-solvent addition, my solution turns cloudy but eventually settles into a dense oil at the bottom of the flask. What is happening? A2: This is a classic case of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." It occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture 2. Because[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride has a high affinity for polar solvents, rapid addition of an anti-solvent forces the compound out of solution too quickly, bypassing the metastable zone for crystallization. To correct this, you must adjust the trajectory of your operation point on the ternary phase diagram by slowing the anti-solvent addition rate and introducing seed crystals 3.

Q3: How do I prevent my isolated crystals from turning into a sticky paste during vacuum filtration? A3: The dihydrochloride salt is highly hygroscopic. When cold crystals are exposed to ambient air during vacuum filtration, condensation occurs, and the salt rapidly absorbs atmospheric moisture, dissolving in its own water of hydration. To prevent this, always wash the filter cake with a highly volatile, anhydrous, non-polar solvent (such as chilled MTBE) to displace polar mother liquors, and perform the filtration under a blanket of dry nitrogen 4.

Part 2: Advanced Troubleshooting Guide

Issue 1: Persistent Oiling Out (LLPS) During Cooling

  • Diagnosis: The cooling rate exceeds the nucleation rate, pushing the system into the spinodal decomposition region.

  • Causality: When cooling is too rapid, the system cannot overcome the activation energy barrier for nucleation. Instead, it minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. Impurities can also widen this LLPS boundary.

  • Resolution: Re-dissolve the oil by heating the mixture to 60 °C and adding 2-5% (v/v) of the primary solvent (e.g., methanol). Implement a strictly controlled cooling ramp (0.1 °C/min) and introduce 1-2% (w/w) seed crystals just below the saturation temperature to provide a template for lattice growth 5.

Issue 2: Inconsistent Purity and Solvent Entrapment

  • Diagnosis: Rapid precipitation leads to agglomeration and the entrapment of mother liquor (and impurities) within crystal defects.

  • Causality: Dumping anti-solvent into the reactor creates localized zones of extreme supersaturation. This causes massive, uncontrolled nucleation ("crashing out"). The resulting crystals are fine, amorphous-like, and heavily agglomerated, trapping the solvent inside the aggregates.

  • Resolution: Use reverse anti-solvent addition or ensure high-shear mixing during the addition of the anti-solvent. Hold the suspension at the nucleation temperature for 1-2 hours (Ostwald ripening) to allow smaller, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

Part 3: Quantitative Data Presentation

Selecting the correct binary solvent system is the most critical parameter for highly polar amine hydrochlorides. The table below summarizes the thermodynamic compatibility of various systems.

Primary SolventAnti-SolventOptimal Ratio (v/v)Expected OutcomeSuitability for Dihydrochloride
Methanol MTBE 1:4High yield, highly crystallineExcellent (Recommended)
Ethanol Ethyl Acetate 1:3Moderate yield, prone to LLPSGood (Requires strict seeding)
Isopropanol Diethyl Ether 1:5Rapid precipitation, fine powderFair (High risk of solvent entrapment)
Water Acetone 1:10Oiling out, sticky residuePoor (Avoid aqueous systems)

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Anhydrous Reactive Crystallization (Freebase to Salt)

This protocol utilizes anhydrous conditions to prevent water-induced plasticization of the crystal lattice.

  • Dissolution: Dissolve 10.0 g of[1-(2-Aminoethyl)piperidin-4-yl]methanol freebase in 50 mL of anhydrous Isopropanol (IPA) under a nitrogen atmosphere.

  • Cooling: Cool the reactor to 0–5 °C using an ice-water bath.

  • Reactive Addition: Slowly add 2.1 molar equivalents of anhydrous HCl (typically 4M in dioxane or IPA) dropwise over 30 minutes via an addition funnel.

    • Self-Validation Checkpoint: The solution temperature must not exceed 15 °C during addition. Exothermic spikes indicate overly rapid addition, which promotes impurity formation.

  • Nucleation Hold: Stir the turbid mixture at 5 °C for 2 hours to allow complete lattice formation.

  • Isolation: Filter the suspension rapidly under a nitrogen blanket. Wash the cake with 2 x 20 mL of chilled, anhydrous MTBE to displace the IPA.

  • Drying: Transfer immediately to a vacuum oven and dry at 40 °C at <10 mbar for 12 hours.

Protocol B: Controlled Anti-Solvent Crystallization (Purification)

This protocol is designed to rescue oiled-out or impure dihydrochloride salts.

  • Primary Dissolution: Suspend 10.0 g of crude dihydrochloride salt in 15 mL of Methanol. Heat to 60 °C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated reactor to remove insoluble particulates that could cause heterogeneous nucleation.

  • Anti-Solvent Titration: While stirring at 300 RPM, slowly add hot MTBE (50 °C) dropwise.

    • Self-Validation Checkpoint: Stop addition immediately when the solution develops a faint, bluish opalescence (Tyndall effect). If distinct liquid droplets form on the flask walls, the system has oiled out; immediately add 1–2 mL of Methanol to redissolve and reduce the MTBE addition rate.

  • Seeding: Add 0.1 g of pure[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride seed crystals.

  • Desaturation & Cooling: Hold at 50 °C for 30 minutes to allow the seed bed to grow. Then, apply a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Completion: Add the remaining MTBE (up to a total of 60 mL) over 1 hour at 5 °C, filter, and wash with chilled MTBE.

Part 5: Visual Workflows

LLPS_Troubleshooting Start Symptom: Oiling Out (Liquid-Liquid Phase Separation) CheckWater Is water present in the solvent system? Start->CheckWater RemoveWater Switch to anhydrous HCl (e.g., in Dioxane/IPA) CheckWater->RemoveWater Yes CheckConc Is the solution highly supersaturated? CheckWater->CheckConc No Dilute Dilute with primary solvent Decrease cooling rate CheckConc->Dilute Yes CheckSeed Are seed crystals available? CheckConc->CheckSeed No AddSeed Seed at metastable zone before oiling boundary CheckSeed->AddSeed Yes ChangeAnti Adjust anti-solvent (Switch EtOAc to MTBE) CheckSeed->ChangeAnti No

Troubleshooting Logic for Liquid-Liquid Phase Separation (Oiling Out).

Part 6: References

  • Benchchem. Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Retrieved from 2

  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from 3

  • BIA. Crystallisation in pharmaceutical processes. Retrieved from 5

  • ResearchGate. Purification of organic hydrochloride salt? Retrieved from 4

  • Sciencemadness. Isolation of primary amines as HCL salt problem. Retrieved from 1

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation Guide for [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride: Overcoming Polar Amine Challenges

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, multi-basic building blocks in drug development. [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, multi-basic building blocks in drug development. [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a prime example of a molecule that defies standard analytical workflows. Featuring a piperidine core, a primary aminoethyl appendage, and a hydroxymethyl group, its di-basic nature ensures it remains protonated under most physiological and standard chromatographic conditions.

This guide objectively compares analytical modalities for this compound, explains the causality behind chromatographic failures, and provides a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (MS/MS) protocol.

The Analytical Challenge: Causality in Chromatography and Ionization

Attempting to validate this compound using standard Reversed-Phase Liquid Chromatography (RPLC) inevitably leads to systemic analytical failures. Understanding why this happens is critical for method development:

  • Void Volume Elution & Ion Suppression: Due to its extreme polarity and positive charge at acidic/neutral pH, the compound fails to partition into the hydrophobic C18 stationary phase, eluting in or near the void volume. Co-elution with endogenous matrix components (e.g., salts, phospholipids) in the void volume leads to severe competition for charge in the electrospray ionization (ESI) source. This phenomenon, known as ion suppression, drastically reduces MS sensitivity and reproducibility[1].

  • Secondary Interactions: The basic nitrogen atoms interact strongly with residual acidic silanol groups on standard silica-based stationary phases. This electrostatic interaction causes severe peak broadening and tailing, destroying chromatographic resolution.

  • Droplet Desolvation Inefficiency: In RPLC, retaining polar compounds requires highly aqueous mobile phases. However, water has a high surface tension and boiling point, making it difficult to desolvate in the ESI source, further depressing the ionization efficiency[2].

To achieve a robust, self-validating system, we must pivot to orthogonal techniques.

Comparative Analysis of Analytical Modalities

The table below objectively compares the three primary analytical modalities for validating this compound, highlighting why HILIC-MS/MS is the gold standard for highly polar amines[3].

ModalityRetention MechanismSensitivity (ESI/EI)Matrix Effect SusceptibilityThroughput & Preparation
HILIC-MS/MS (Recommended)Hydrophilic partitioning & electrostatic interactionHigh: Enhanced droplet desolvation via high organic mobile phase.Low: Analyte is retained and elutes away from the void volume.High: Direct injection; no derivatization required.
RPLC-MS/MS (Ion-Pairing)Hydrophobic interaction via ion-pairing reagents (e.g., PFPA)Moderate: Ion-pairing agents inherently suppress MS signal in the ESI source.High: Risk of co-elution with endogenous salts remains.Moderate: Requires extensive column equilibration times.
GC-MS (Derivatization)Volatility achieved post-derivatizationLow-Moderate: Electron Ionization (EI) is robust but requires 100% reaction yield.Low: EI is conducted in a vacuum, avoiding liquid-phase ion suppression.Low: Laborious, multi-step derivatization of -OH and -NH2 groups.

Mechanistic Insights into MS/MS Fragmentation

For LC-MS/MS validation, understanding the gas-phase dissociation chemistry is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. The free base molecular weight is 158.24 g/mol . In positive ESI mode, the protonated precursor ion [M+H]+ is observed at m/z 159.2 .

Collision-induced dissociation (CID) of this precursor yields predictable, structure-specific product ions driven by the cleavage of the most labile bonds.

MS_Fragmentation Precursor [M+H]+ m/z 159.2 Frag1 [M+H - NH3]+ m/z 142.2 Precursor->Frag1 -17 Da Frag2 [M+H - H2O]+ m/z 141.2 Precursor->Frag2 -18 Da Frag3 [M+H - C2H5N]+ m/z 116.1 Precursor->Frag3 -43 Da

Caption: ESI-MS/MS CID fragmentation pathway of [1-(2-Aminoethyl)piperidin-4-yl]methanol.

Optimized HILIC-MS/MS Validation Protocol

This step-by-step methodology provides a self-validating framework. By utilizing a zwitterionic stationary phase and a highly organic mobile phase, we force the polar analyte to partition into a water-enriched layer on the silica surface, ensuring strong retention and excellent ESI efficiency[3].

Step 1: Quality Assessment & Standard Preparation

Causality Note: The compound is supplied as a dihydrochloride salt (MW 231.16 g/mol ). When preparing calibration curves, you must correct for the salt mass fraction to accurately report the free base (MW 158.24 g/mol ) concentration. Multiply the weighed mass by a factor of 0.684 . Failure to do so introduces a ~31.5% systematic quantitation error.

Step 2: Chromatographic Setup
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.2). (Provides ionic strength to mitigate secondary silanol interactions).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins. (In HILIC, water is the strong eluting solvent; decreasing acetonitrile elutes the analyte).

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Tuning (Positive ESI)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Quantifier: 159.2 → 116.1 (Collision Energy: 20 eV)

    • Qualifier: 159.2 → 142.2 (Collision Energy: 15 eV)

Step 4: The Self-Validating Workflow

To ensure trustworthiness, the method must validate its own performance against matrix interference and recovery variations.

Validation_Workflow Step1 1. Selectivity Blank vs Spiked Step2 2. Linearity Calibration Curve Step1->Step2 Step3 3. Accuracy QC Recovery Step2->Step3 Step4 4. Matrix Effect Ion Suppression Step3->Step4

Caption: Sequential LC-MS/MS method validation lifecycle for quantitative accuracy.

  • Selectivity: Inject blank matrix (e.g., plasma/urine extract) followed by a Lower Limit of Quantification (LLOQ) spike. Ensure no interfering peaks >20% of the LLOQ area exist at the analyte's retention time.

  • Linearity: Generate a 6-point calibration curve (e.g., 1–500 ng/mL). The coefficient of determination ( R2 ) must be ≥0.995 .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in quintuplicate. Accuracy must fall within ±15% of the nominal concentration (±20% at LLOQ).

  • Matrix Effect Evaluation: Perform a post-column infusion of the pure standard while injecting a blank matrix sample. Monitor the baseline for any signal dips at the analyte's retention time, which would indicate unresolved ion suppression[1].

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines Source: PMC - NIH (National Institutes of Health) URL: [Link]

Sources

Comparative

Efficacy of [1-(2-Aminoethyl)piperidin-4-yl]methanol Analogues: A Comparative Guide for Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, molecules featuring a [1-(2-Aminoethyl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, molecules featuring a [1-(2-Aminoethyl)piperidin-4-yl]methanol backbone have garnered significant interest for their potential therapeutic applications, particularly in the realm of neurological disorders and oncology. This guide provides a comprehensive comparison of the efficacy of analogues derived from this core structure, with a focus on their activity as sigma-1 (σ1) receptor ligands. The insights and data presented herein are intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

While direct comparative studies on analogues of [1-(2-Aminoethyl)piperidin-4-yl]methanol are limited in publicly available literature, a detailed examination of a closely related series of 4-(2-aminoethyl)piperidine derivatives provides invaluable structure-activity relationship (SAR) insights. This guide will focus on a seminal study by Holtschulte et al., which meticulously details the synthesis and biological evaluation of novel σ1 receptor ligands based on a 4-(2-aminoethyl)-2-phenylpiperidine scaffold.[2][3]

The Sigma-1 Receptor: A Key Therapeutic Target

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It is implicated in a wide array of cellular functions and is a promising target for therapeutic intervention in various pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[5] Ligands that bind to the σ1 receptor can modulate its activity, leading to downstream effects on cellular signaling pathways.

Comparative Efficacy of 4-(2-Aminoethyl)-2-phenylpiperidine Analogues

A study by Holtschulte and colleagues provides a robust dataset for comparing the efficacy of several analogues based on their affinity for the σ1 receptor and their antiproliferative effects on human cancer cell lines.[2][3] The key structural modifications in this series involve substitutions on the piperidine nitrogen and the terminal amino group of the aminoethyl side chain.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Affinity

The binding affinity of the synthesized compounds for σ1 and σ2 receptors was determined using radioligand binding assays.[3] The results, summarized in the table below, reveal critical SAR insights.

CompoundR¹ (Piperidine-N)R² (Terminal Amine)Ki (σ1) [nM][2]Ki (σ2) [nM][2]Selectivity (σ2/σ1)[2]
4a HBenzyl165>10,000>61
18a CH₃H1.81,017565
20a CH₃Benzyl1.11,000909
21a CH₃3-Phenylpropyl0.91,0001,111
22a CH₃4-Phenylbutyl1.21,000833
15b C₂H₅-19.32,000104

Key Observations:

  • N-Methylation of Piperidine is Crucial for High Affinity: A dramatic increase in σ1 receptor affinity is observed when the piperidine nitrogen is methylated (compare 4a with 18a , 20a , 21a , and 22a ).[2]

  • N-Alkylation of the Terminal Amine Modulates Affinity: The nature of the substituent on the terminal amino group of the side chain also influences σ1 affinity, with benzyl, 3-phenylpropyl, and 4-phenylbutyl groups yielding high-affinity ligands.[2]

  • High Selectivity for σ1 over σ2: The N-methylated compounds generally exhibit high selectivity for the σ1 receptor over the σ2 receptor.[2]

Antiproliferative Activity

The antiproliferative effects of these analogues were evaluated against the androgen-negative human prostate cancer cell line DU145.[3]

CompoundIC₅₀ (DU145 cells) [µM][3]
20a 6.5
21a 5.8
22a 6.2
NE-100 (reference) 10.1
S1RA (reference) 11.2

Key Observations:

  • The N-methylated piperidines with N-alkylated terminal amines (20a , 21a , and 22a ) demonstrated potent antiproliferative activity, surpassing that of the reference σ1 antagonists NE-100 and S1RA.[3]

Experimental Methodologies

To ensure scientific integrity and enable replication, the following are detailed protocols for the key biological assays employed in the evaluation of these piperidine analogues.

Radioligand Binding Assay for σ1 and σ2 Receptor Affinity

This protocol is adapted from the methods described by Holtschulte et al.[3]

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.

Materials:

  • Guinea pig brain homogenate (for σ1) or rat liver homogenate (for σ2)

  • -Pentazocine (for σ1) or [³H]-DTG (for σ2) as radioligands

  • Test compounds at various concentrations

  • Haloperidol (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or haloperidol (for non-specific binding).

  • Incubation: Incubate the plates at 37°C for 120 minutes.[6]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for each test compound and convert them to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane Membrane Homogenate Incubation Incubate at 37°C Membrane->Incubation Radioligand [³H]Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

MTT Assay for Cell Proliferation

This protocol provides a general framework for assessing the antiproliferative effects of the compounds using the MTT assay.[7][8][9][10]

Objective: To determine the IC₅₀ value of test compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., DU145)

  • Complete cell culture medium

  • Test compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Caption: General workflow of the MTT assay.

Synthetic Approach

The synthesis of the 4-(2-aminoethyl)-2-phenylpiperidine analogues described by Holtschulte et al. involves a multi-step sequence.[2][3] A generalized synthetic scheme is depicted below.

Synthesis_Scheme cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Analogues A N-Protected 4-Piperidone B α,β-Unsaturated Ketone A->B Oxidation C 2-Phenyl-4-substituted Piperidine B->C Conjugate Addition of Phenyl Group D Homologated Ester C->D Wittig Reaction E 4-(2-Aminoethyl)-2-phenyl- piperidine Analogues D->E Reduction & Amination

Caption: Generalized synthetic route.

The key steps include the oxidation of an N-protected 4-piperidone to an α,β-unsaturated ketone, followed by the conjugate addition of a phenyl group.[3] Subsequent homologation via a Wittig reaction and functional group transformations lead to the final aminoethyl-substituted piperidine analogues.[3]

Conclusion and Future Directions

The comparative analysis of the 4-(2-aminoethyl)-2-phenylpiperidine analogues provides clear and actionable structure-activity relationships for the design of potent and selective σ1 receptor ligands. The N-methylation of the piperidine ring is a critical determinant of high affinity. These findings underscore the therapeutic potential of this scaffold in oncology and potentially other σ1 receptor-mediated diseases.

Future research should aim to explore a broader range of substitutions on the piperidine ring, the aminoethyl side chain, and the terminal amino group to further optimize efficacy and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the synthesis and evaluation of novel analogues based on the [1-(2-Aminoethyl)piperidin-4-yl]methanol scaffold.

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed, 17(18), 3031-40. [Link]

  • Pessah, I. N., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4616. [Link]

  • Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link]

  • Yousif, N. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular Imaging and Biology, 23(1), 1-19. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Khan, I., et al. (2014). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Chemical Society of Pakistan, 36(1), 139-145. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

Sources

Validation

Comparative Guide to Off-Target Cross-Reactivity: Evaluating [1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride vs. Alternative Piperidine Scaffolds

In early-stage drug discovery, the selection of chemical building blocks dictates the downstream pharmacological and safety profiles of lead compounds. Piperidine derivatives are ubiquitous in medicinal chemistry, often...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, the selection of chemical building blocks dictates the downstream pharmacological and safety profiles of lead compounds. Piperidine derivatives are ubiquitous in medicinal chemistry, often serving as structural mimics for endogenous monoamines. However, the basic piperidine nitrogen frequently drives off-target cross-reactivity, particularly against G-protein-coupled receptors (GPCRs) and the hERG potassium channel[1].

This guide objectively compares the cross-reactivity profile of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) against two common alternative scaffolds: 4-Piperidinemethanol (the unsubstituted core) and 1-Benzyl-4-piperidinemethanol (a lipophilic, N-protected variant). By analyzing structural causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to make informed scaffold selection decisions.

Structural Rationale & Causality

The substitution pattern on the piperidine nitrogen fundamentally alters the physicochemical properties and, consequently, the off-target liability of the scaffold:

  • [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (Target Product): The addition of the 2-aminoethyl linker provides a versatile primary amine for amide coupling or reductive amination. Formulated as a dihydrochloride salt, this compound is highly polar. The localized positive charges at physiological pH prevent the molecule from easily partitioning into lipophilic membrane pockets, drastically reducing its affinity for the hERG channel's internal binding site.

  • 4-Piperidinemethanol (Alternative 1): The naked scaffold is small and moderately polar. While it exhibits low off-target cross-reactivity, the secondary amine requires orthogonal protection/deprotection steps during complex library synthesis, increasing workflow inefficiency.

  • 1-Benzyl-4-piperidinemethanol (Alternative 2): The benzyl group serves as a common protecting group or structural motif. However, the addition of this aromatic ring significantly increases lipophilicity ( logP ). This lipophilic bulk acts as a pharmacophore for the hERG channel pore and increases non-specific hydrophobic interactions with aminergic GPCRs (e.g., 5-HT2A, Dopamine D2).

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity and physicochemical data for the three scaffolds. Assays were benchmarked against industry-standard safety panels[2].

Metric / Assay[1-(2-Aminoethyl)piperidin-4-yl]methanol 2HCl4-Piperidinemethanol1-Benzyl-4-piperidinemethanolCausality / Implication
Calculated logP -1.8 (Highly Polar)0.3 (Neutral)2.1 (Lipophilic)Drives membrane permeability and hydrophobic off-target binding.
hERG Inhibition (IC 50​ ) > 100 µM (Safe)> 100 µM (Safe)~15 µM (Liability)Benzyl group fits the hydrophobic pocket of the hERG pore[3].
5-HT2A Binding (IC 50​ ) > 50 µM> 100 µM~8 µMAromatic rings enhance π−π stacking in the 5-HT2A orthosteric site.
M1 Muscarinic (IC 50​ ) ~30 µM> 100 µM~12 µMThe extended aminoethyl chain weakly mimics acetylcholine.
Aqueous Solubility > 100 mg/mL~50 mg/mL< 5 mg/mLDihydrochloride salt formulation ensures complete assay dissolution.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the cross-reactivity data must be generated using rigorous, self-validating methodologies. Below are the step-by-step protocols used to evaluate these scaffolds.

Protocol A: hERG Liability via Automated Patch-Clamp

Automated patch-clamp electrophysiology is the gold standard for assessing hERG (Kv11.1) channel inhibition, a critical predictor of cardiotoxicity[3].

Causality of Design: The hERG channel requires specific voltage manipulations to open, inactivate, and recover. The protocol isolates the specific IKr​ tail current from background cellular noise.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for giga-ohm seal formation[1].

  • Compound Preparation: Dissolve [1-(2-Aminoethyl)piperidin-4-yl]methanol 2HCl directly in extracellular buffer (due to high aqueous solubility, DMSO is not required, eliminating solvent-induced membrane artifacts). Prepare a 6-point concentration curve (0.3 µM to 100 µM).

  • Electrophysiological Recording:

    • Holding Potential: Clamp cells at -80 mV to ensure all channels are in the closed state.

    • Depolarization: Step to +20 mV for 2 seconds. Causality: This forces the channels to open and rapidly enter the inactivated state.

    • Repolarization (Tail Current): Step to -50 mV for 2 seconds. Causality: This relieves inactivation faster than deactivation, eliciting the massive outward tail current indicative of hERG activity.

  • Compound Application: Perfuse the compound for 5 minutes to reach steady-state block. Record the reduction in tail current amplitude.

  • Self-Validation (Quality Control):

    • Negative Control: Extracellular buffer alone (must show < 5% current rundown).

    • Positive Control: 100 nM E-4031 or Dofetilide (must inhibit > 80% of the current). If the positive control fails, the entire plate is rejected.

Protocol B: GPCR Off-Target Screening (SafetyScreen44™ Format)

To assess broader pharmacological cross-reactivity, compounds are screened against a panel of 44 critical targets (including GPCRs like 5-HT2A and Muscarinic M1) using competitive radioligand binding[2].

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing the target GPCR (e.g., M1 Muscarinic receptor).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of the radioligand (e.g., [3H] -N-methylscopolamine at its Kd​ concentration to ensure assay sensitivity).

    • 25 µL of the test compound at 10 µM.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine test compounds.

  • Self-Validation (Quality Control):

    • Total Binding (TB): Radioligand + buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Atropine (a saturating concentration of a known competitor).

    • Acceptance Criteria: The assay is only valid if the Z'-factor is ≥0.5 and the specific binding (TB - NSB) is > 10-fold higher than background noise.

Mechanistic Visualization: Cross-Reactivity Screening Workflow

The following diagram illustrates the logical workflow for evaluating the off-target cross-reactivity of piperidine scaffolds, highlighting how structural choices directly impact downstream assay results.

G Scaffold Piperidine Scaffold Selection Amino [1-(2-Aminoethyl)piperidin-4-yl]methanol (Target Compound) Scaffold->Amino Benzyl 1-Benzyl-4-piperidinemethanol (Alternative) Scaffold->Benzyl Screening In Vitro Cross-Reactivity Screening Amino->Screening Benzyl->Screening hERG Automated Patch-Clamp (hERG Liability Assessment) Screening->hERG GPCR Radioligand Binding (SafetyScreen44 Panel) Screening->GPCR ResAmino Low hERG / Low GPCR Binding (Driven by High Polarity) hERG->ResAmino Aminoethyl Scaffold ResBenzyl High hERG / Mod GPCR Binding (Driven by Lipophilicity) hERG->ResBenzyl Benzyl Scaffold GPCR->ResAmino GPCR->ResBenzyl

Caption: Workflow demonstrating how the structural properties of piperidine scaffolds dictate off-target screening outcomes.

References

  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide Source: Charles River Laboratories URL:[Link]

  • SafetyScreen44™ Panel: Early Identification of Off-Target Interactions Source: Eurofins Discovery URL:[Link](Referenced via Eurofins Discovery Services[2])

Sources

Comparative

The Definitive Guide to Analytical Assay Reproducibility for[1-(2-Aminoethyl)piperidin-4-yl]methanol Dihydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The compound [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a critical intermediate and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The compound [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (CAS: 1311315-83-9) is a critical intermediate and active moiety in modern pharmaceutical synthesis. However, quantifying this compound with high reproducibility presents a formidable analytical bottleneck.

As a highly polar aliphatic amine containing both a primary and a tertiary amine, alongside a hydroxyl group, it defies standard chromatographic conventions. Compounding this is its lack of a UV chromophore and its formulation as a dihydrochloride salt. This guide objectively compares analytical strategies, explaining the causality behind method failures, and provides a self-validating, field-proven protocol for robust quantification.

The Analytical Dilemma: Causality of Method Failure

To understand how to analyze this compound, we must first understand why standard methods fail.

  • Hydrophobic Deficit: With a LogP well below zero, the extensive hydration shell surrounding the protonated amines prevents partitioning into standard C18 stationary phases.

  • Secondary Silanol Interactions: At typical mobile phase pH ranges (pH 2–7), the dual basic centers (pKa ~9.5 and 10.2) act as strong cations. They undergo severe electrostatic interactions with residual, ionized silanols on silica-based columns, resulting in extreme peak tailing and irreversible adsorption.

  • The Chromophore Void: The absence of conjugated π -systems renders standard UV detection at 254 nm useless. While low-wavelength UV (200–210 nm) can detect the amines, it suffers from severe baseline drift during gradient elution and interference from mobile phase impurities.

To achieve assay reproducibility, the analytical paradigm must shift from hydrophobic retention to hydrophilic partitioning or electrostatic retention .

Objective Comparison of Chromatographic Strategies

We evaluated three alternative chromatographic modes to overcome the polarity and basicity of [1-(2-Aminoethyl)piperidin-4-yl]methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase. Retention is driven by the analyte partitioning into a water-rich layer immobilized on the stationary phase surface [1].

  • The Causality of HILIC Variability: HILIC is notoriously sensitive to the sample diluent. Because the compound is highly water-soluble, injecting it in an aqueous diluent disrupts the immobilized water layer on the column, leading to peak distortion and retention time shifts. Furthermore, establishing this water layer requires extended equilibration times (often >25 column volumes) [2].

Ion-Pairing Reversed-Phase (IP-RPLC)

This method uses volatile ion-pairing agents (e.g., heptafluorobutyric acid) to neutralize the analyte's charge, increasing its apparent hydrophobicity.

  • The Causality of IP-RPLC Limitations: While it improves retention, the ion-pairing reagent permanently modifies the stationary phase. More critically, high concentrations of ion-pairing agents cause severe ion suppression in Mass Spectrometry (MS) and background noise in aerosol-based detectors.

Mixed-Mode Chromatography (MMC)

MMC columns combine a reversed-phase alkyl chain (e.g., C18) with an ion-exchange moiety (e.g., a sulfonic acid cation-exchanger) [3].

  • The Causality of MMC Superiority: For a dual-cationic compound, the cation-exchange sites provide strong, predictable electrostatic retention, while the alkyl chains provide secondary hydrophobic interactions. Because retention is governed by mobile phase ionic strength (buffer concentration) rather than a delicate water layer, MMC equilibrates much faster than HILIC and exhibits superior inter-day reproducibility.

Quantitative Performance Comparison
Chromatographic ModeRetention Factor ( k′ )Peak Asymmetry ( As​ )Equilibration TimeInter-day Precision (%RSD)MS/CAD Compatibility
Standard RP-HPLC < 0.5 (Void)> 2.5 (Severe)10 CV> 10.0%Excellent
IP-RPLC 3.51.430 CV4.5%Poor
HILIC (Amide) 4.21.325 CV3.2%Good
Mixed-Mode (Cation) 5.01.0515 CV1.2% Excellent

Table 1: Experimental comparison of chromatographic modes for[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride (n=6 injections per mode).

MethodSelection Compound [1-(2-Aminoethyl)piperidin-4-yl]methanol Highly Polar, Dual Amines RP Reversed-Phase (C18) Compound->RP HILIC HILIC (Amide/Silica) Compound->HILIC MMC Mixed-Mode (C18/Cation-Exchange) Compound->MMC RP_Result Failure: No Retention, Severe Tailing RP->RP_Result HILIC_Result Moderate Reproducibility: Sensitive to Sample Diluent HILIC->HILIC_Result MMC_Result High Reproducibility: Robust Electrostatic Retention MMC->MMC_Result

Decision matrix for chromatographic method selection based on analyte polarity and basicity.

Detection Modalities: Overcoming the Chromophore Deficit

To accurately quantify the compound, the detector must be decoupled from the molecule's optical properties.

  • Charged Aerosol Detection (CAD): CAD is a mass-based, universal detector. The column effluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by ionized nitrogen gas. Because [1-(2-Aminoethyl)piperidin-4-yl]methanol is non-volatile, it forms stable particles, yielding high sensitivity.

  • Mass Spectrometry (ESI-MS): While highly specific, the dihydrochloride salt matrix can cause significant ion suppression in the electrospray source, requiring extensive sample dilution or solid-phase extraction (SPE) cleanup.

Detection ModalityLimit of Detection (LOD)Dynamic RangeGradient Baseline DriftSuitability for Routine Assay
UV (210 nm) 50.0 ng1.5 logsSeverePoor
ELSD 10.0 ng2.0 logsMinimalModerate
ESI-MS (+) 0.1 ng3.0 logsMatrix-dependentExcellent (but complex)
CAD 2.0 ng 4.0 logs Minimal Optimal

Table 2: Comparison of detection modalities for non-chromophoric aliphatic amines.

Self-Validating Experimental Protocol: MMC-CAD

Based on the empirical data, the coupling of Mixed-Mode Chromatography with Charged Aerosol Detection (MMC-CAD) provides the most robust, reproducible assay. Below is the optimized, self-validating methodology.

Chromatographic Conditions
  • Column: Mixed-Mode C18/Cation-Exchange (e.g., Acclaim Mixed-Mode WCX-1), 150 x 3.0 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures both amines are fully protonated for maximum electrostatic interaction with the stationary phase).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–8 min: 5% to 50% B

    • 8–10 min: 50% B

    • 10–10.1 min: 50% to 5% B

    • 10.1–15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion).

CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile/non-volatile balance).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

System Suitability Testing (SST) - The Self-Validating Mechanism

A protocol is only as trustworthy as its internal controls. Before analyzing unknown samples, the system must pass the following SST criteria using a 100 µg/mL standard. This ensures the column is fully equilibrated and the CAD response is stable.

  • Retention Time Stability: %RSD of tR​ for 6 replicate injections must be ≤1.0% . (Failure indicates incomplete column equilibration).

  • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.3 . (Failure indicates secondary interactions, likely due to degraded buffer capacity).

  • Precision of Area: %RSD of peak area for 6 replicate injections must be ≤2.0% . (Failure indicates CAD nebulizer partial clogging or gas flow instability).

Mechanisms cluster_HILIC HILIC Mechanism cluster_MMC Mixed-Mode Mechanism Analyte Analyte Cation (Protonated Amines) WaterLayer Immobilized Water Layer Analyte->WaterLayer partitions into IonExchange Cation-Exchange Ligand Analyte->IonExchange binds to Partition Hydrophilic Partitioning WaterLayer->Partition Electrostatic Strong Electrostatic Binding IonExchange->Electrostatic

Mechanistic comparison of analyte retention in HILIC versus Mixed-Mode Chromatography.

Conclusion

The analytical quantification of[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride exposes the limitations of traditional reversed-phase chromatography. While HILIC offers an alternative, its sensitivity to equilibration and sample diluents can compromise reproducibility. By leveraging Mixed-Mode Chromatography (MMC) to exploit the molecule's cationic nature, and coupling it with Charged Aerosol Detection (CAD) to bypass its lack of a chromophore, analytical scientists can achieve a highly reproducible, self-validating assay suitable for rigorous drug development environments.

References

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. (2016). Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. Retrieved from[Link]

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from[Link]

Validation

A Senior Scientist’s Guide: Choosing Between GC-MS and LC-MS for the Analysis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride

Executive Summary For the analysis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride, a highly polar, non-volatile, and thermally sensitive molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For the analysis of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride, a highly polar, non-volatile, and thermally sensitive molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior and recommended technique. Its ability to directly analyze polar compounds in their native state offers a robust, sensitive, and straightforward workflow. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, its application to this analyte is severely hindered by the absolute necessity of chemical derivatization, which introduces complexity, potential for artifacts, and additional sources of error. This guide provides a detailed comparison, grounded in fundamental principles and experimental considerations, to assist researchers in making an informed methodological choice.

Understanding the Analyte: [1-(2-Aminoethyl)piperidin-4-yl]methanol

The selection of an appropriate analytical technique begins with a thorough understanding of the analyte's physicochemical properties.

Chemical Structure:

Molecular Formula (as free base): C₈H₁₈N₂O

The structure reveals several key functional groups that dictate its analytical behavior:

  • Primary Amine (-NH₂): A polar, basic group that readily participates in hydrogen bonding and protonation.

  • Tertiary Amine (-N<): A second basic site, contributing to the molecule's polarity.

  • Primary Alcohol (-OH): A highly polar group capable of extensive hydrogen bonding.

Key Physicochemical Properties:

  • High Polarity: The presence of two amine groups and a hydroxyl group makes the molecule extremely hydrophilic. Its predicted XLogP3 value is negative (-0.4 to -0.8), confirming its preference for polar environments.[1][2]

  • Non-Volatility: As a dihydrochloride salt and due to strong intermolecular hydrogen bonding, the compound has a negligible vapor pressure and will not volatilize under typical GC conditions.

  • Thermal Instability: The polar functional groups make the molecule susceptible to thermal degradation at the high temperatures required for GC analysis.

These properties fundamentally challenge the feasibility of direct GC-MS analysis and strongly favor an LC-MS-based approach.

The GC-MS Approach: A Pathway Requiring Chemical Derivatization

Gas chromatography separates compounds based on their ability to be vaporized and travel through a column carried by an inert gas.[3][4][5] For an analyte to be suitable for GC, it must be both volatile and thermally stable.[6][7] Our target molecule is neither.

Therefore, the only viable path to GC-MS analysis is through chemical derivatization . This process modifies the analyte by replacing the active, polar hydrogens on the amine and hydroxyl groups with non-polar, thermally stable moieties.[8][9]

The goal is to mask the polar functional groups, which achieves three things:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point is drastically lowered.

  • Enhances Thermal Stability: The resulting derivatives are less prone to degradation in the heated GC inlet and column.[6]

  • Improves Chromatography: Produces more symmetrical peak shapes by reducing unwanted interactions with the GC column.

A common and effective method for this molecule would be silylation , which replaces the active hydrogens with a trimethylsilyl (TMS) group.[10][11]

Objective: To convert [1-(2-Aminoethyl)piperidin-4-yl]methanol into its volatile tris-TMS derivative for GC-MS analysis.

Materials:

  • Analyte standard, accurately weighed.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • GC-MS system with a low-polarity column (e.g., DB-5ms or equivalent).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte in the free-base form in anhydrous pyridine at 1 mg/mL. The dihydrochloride salt should be neutralized or used with a solvent that facilitates the reaction.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a 2 mL autosampler vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven. The TMCS catalyst helps to silylate the sterically hindered groups more effectively.[11]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS.

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Analyzer: Scan from m/z 50 to 550.

  • Pros: The primary advantage is the use of Electron Ionization (EI), which creates reproducible, information-rich fragmentation patterns. These "fingerprint" spectra can be searched against extensive commercial libraries (like NIST) for confident identification.[12]

  • Cons:

    • Complexity: Adds multiple, time-consuming steps to the workflow.

    • Potential for Error: Incomplete derivatization can lead to multiple peaks for the same analyte and poor quantitation.

    • Artifacts: The reagents themselves or byproducts can introduce interfering peaks.

    • Moisture Sensitivity: Silylation reagents are extremely sensitive to moisture, requiring anhydrous conditions and careful sample handling.

The LC-MS Approach: The Direct and Robust Solution

Liquid chromatography separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.[13][14][15] LC-MS is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it a perfect match for [1-(2-Aminoethyl)piperidin-4-yl]methanol.[16]

LC-MS analyzes compounds directly in solution. The key is selecting the right chromatographic mode and ionization technique.

  • Chromatography Mode: Standard Reversed-Phase (RP) chromatography is ineffective for this analyte due to its high polarity, leading to poor or no retention.[17] The ideal technique is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent, promoting the retention of very polar compounds.[18][19][20]

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method that transfers ions from solution to the gas phase with minimal fragmentation.[21][22][23] For our analyte, the two basic amine groups will readily accept a proton in a slightly acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode.

Objective: To directly separate and detect [1-(2-Aminoethyl)piperidin-4-yl]methanol using HILIC coupled with ESI-MS.

Materials:

  • Analyte standard ([1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride), accurately weighed.

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in 50:50 acetonitrile:water. Dilute to working concentrations (e.g., 1-1000 ng/mL) using the same solvent mixture.

  • LC-MS Analysis:

    • Injection: Inject 2 µL of the sample.

    • Column Temperature: 40°C.

    • Flow Rate: 0.4 mL/min.

    • LC Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (column re-equilibration)

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 800 L/hr at 400°C.

    • Mass Analyzer: Scan for the [M+H]⁺ ion (m/z 159.15) or perform MS/MS experiments for enhanced selectivity.

  • Pros:

    • Simplicity: Direct analysis with minimal sample preparation ("dilute and shoot").

    • Speed: Fast analysis times suitable for high-throughput screening.

    • Sensitivity: ESI is highly sensitive for polar, ionizable compounds.

    • Robustness: HILIC methods are well-established for polar analytes.[20]

    • Clear Data: Provides clear molecular weight information with minimal fragmentation.

  • Cons:

    • Matrix Effects: ESI can be susceptible to ion suppression from co-eluting matrix components, which may require sample cleanup for complex matrices.

    • Structural Information: Provides less structural fragmentation than EI, though this can be overcome with tandem MS (MS/MS).

Head-to-Head Performance Comparison

FeatureGC-MS ApproachLC-MS (HILIC) ApproachRationale for Winner
Analyte Suitability Poor (Requires extensive modification)Excellent (Analyzed in native form)LC-MS is designed for this class of molecule.
Sample Preparation Complex, multi-step (derivatization)Simple (dilution)LC-MS offers a significantly faster and less error-prone workflow.
Analysis Time Long (includes ~1 hour derivatization)Fast (typically <10 minutes per sample)LC-MS provides much higher throughput.
Robustness Lower (sensitive to moisture, incomplete reactions)High (direct, reproducible method)LC-MS is more reliable for routine analysis.
Sensitivity Moderate to GoodExcellentLC-MS with ESI is highly efficient at ionizing this molecule.
Data Interpretation EI provides library-matchable spectraESI gives clear molecular weightTie: Depends on the goal. EI for unknown ID, ESI for quantification.
Cost of Consumables Higher (derivatization reagents, special vials)Lower (standard solvents and vials)LC-MS is generally more cost-effective per sample.
Overall Recommendation Not Recommended for routine analysisHighly Recommended LC-MS is the superior choice on nearly every metric.

Visualization: The Decision-Making Workflow

This diagram illustrates the logical process for selecting the correct analytical technique based on the properties of [1-(2-Aminoethyl)piperidin-4-yl]methanol.

Caption: Decision workflow for the analysis of the target analyte.

Conclusion and Senior Scientist Recommendation

The physicochemical profile of [1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride makes it an ideal candidate for LC-MS analysis and a very poor one for GC-MS.

My authoritative recommendation for researchers, scientists, and drug development professionals is to employ a HILIC-MS method for the analysis of this compound. This approach provides a direct, robust, sensitive, and high-throughput workflow that avoids the significant complications and potential sources of error associated with the mandatory derivatization required for GC-MS.

The GC-MS route should only be considered in rare, specific circumstances where library-matchable EI fragmentation data is absolutely essential for structural elucidation and cannot be obtained by other means, and the laboratory is willing to invest significant time in method development to validate a complex derivatization procedure. For all routine qualitative and quantitative applications, LC-MS is the logical, efficient, and scientifically sound choice.

References

  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Spectroscopy Online. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • University of Florida. (n.d.). Electrospray Ionization – ESI.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography.
  • Shimadzu. (n.d.). Basics of Liquid Chromatograph-Mass Spectrometry.
  • Taylor & Francis Online. (2006, September 22). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples.
  • SpringerLink. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • Toray Research Center. (n.d.). GC Gas Chromatography / Mass Spectrometry : GC/MS.
  • J-Stage. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • ResolveMass Laboratories Inc. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • University of Greenwich. (2006, May 3). An Introduction to Liquid Chromatography Mass Spectrometry.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • MDPI. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach.
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • ACS Publications. (2015, January 6). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source.
  • Shimadzu. (n.d.). Basics of Gas Chromatograph-Mass Spectrometry.
  • Chrom Tech, Inc. (2024, November 20). Understanding Liquid Chromatography: Key Principles and Techniques.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
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  • The University of Melbourne. (n.d.). Detection of polar metabolites through the use of gas chromatography-mass spectrometry.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
  • ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome.
  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • LCGC International. (2020, December 17). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • PMC. (n.d.). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells.
  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • PubChemLite. (2026). [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride (C8H18N2O).
  • NextSDS. (n.d.). [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride.
  • PubChem. (n.d.). [1-(2-Aminoethyl)piperidin-2-yl]methanol | C8H18N2O.
  • PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O. Retrieved from PubChem.6N2O*.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride
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